Methyl 3-oxocyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-83-9 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of methyl 3-oxocyclohexanecarboxylate, a valuable building block in organic synthesis and drug development. Due to the limited availability of a direct, high-yield synthesis route in the current literature, this guide focuses on a robust and well-established method: the Dieckmann condensation to produce the isomeric methyl 2-oxocyclohexanecarboxylate, followed by a discussion of potential pathways to the desired 3-oxo isomer.
Introduction
This compound is a cyclic ketoester of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. This guide details the primary synthetic strategy for its structural isomer, methyl 2-oxocyclohexanecarboxylate, via the Dieckmann condensation and explores potential routes to obtain the target 3-oxo isomer.
Primary Synthetic Route: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of a six-membered ring, a pimelate diester is the required starting material. The reaction proceeds via the formation of an enolate, which then attacks the second ester group, leading to cyclization.
Synthesis of Methyl 2-Oxocyclohexanecarboxylate
The synthesis of methyl 2-oxocyclohexanecarboxylate is achieved through the Dieckmann condensation of dimethyl pimelate.
Reaction Scheme:
Caption: Dieckmann condensation of dimethyl pimelate.
Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate
This protocol is based on general procedures for Dieckmann condensations and may require optimization.
Materials:
-
Dimethyl pimelate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous toluene.
-
Dimethyl pimelate (1.0 eq.) is added dropwise to the stirred suspension under a nitrogen atmosphere at room temperature.
-
After the initial effervescence subsides, a few drops of methanol are added to initiate the reaction.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0 °C in an ice bath.
-
The excess sodium hydride is quenched by the slow, dropwise addition of methanol.
-
The mixture is then acidified with a cold aqueous solution of hydrochloric acid to a pH of ~2.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, methyl 2-oxocyclohexanecarboxylate, is purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Starting Material | Dimethyl pimelate |
| Product | Methyl 2-oxocyclohexanecarboxylate |
| Reported Yield | 70-80% (estimated based on similar Dieckmann condensations) |
| Purity | >95% after vacuum distillation |
Potential Pathways to this compound
The direct synthesis of this compound is not well-documented. The primary product of the Dieckmann condensation of dimethyl pimelate is the 2-oxo isomer. The following section discusses theoretical approaches to access the 3-oxo isomer.
Isomerization of Methyl 2-Oxocyclohexanecarboxylate
The isomerization of the 2-oxo to the 3-oxo isomer is a challenging transformation. Potential strategies could involve:
-
Acid or Base Catalyzed Equilibration: Under certain acidic or basic conditions, it might be possible to establish an equilibrium between the 2-oxo and 3-oxo isomers. However, the thermodynamic stability of the conjugated β-keto ester (the 2-oxo isomer) makes this route unfavorable.
-
Protection-Deprotection Sequence: A multi-step sequence involving protection of the ketone, followed by manipulation of the ester position and subsequent deprotection, could be envisioned. This would likely be a low-yielding and complex process.
Alternative Synthetic Routes
An alternative approach would be to start from a different precursor that already contains the desired 3-oxo functionality.
-
From 3-Oxocyclohexanecarboxylic Acid: If 3-oxocyclohexanecarboxylic acid is commercially available or can be synthesized, a simple Fischer esterification with methanol and a catalytic amount of acid would yield the desired product.
Reaction Scheme:
Caption: Fischer esterification of 3-oxocyclohexanecarboxylic acid.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Boiling Point | 121-123 °C at 16 Torr |
| Density | 1.111 g/cm³ |
| Appearance | Colorless to light yellow liquid |
Spectroscopic Data (Predicted/Typical Ranges):
-
¹H NMR (CDCl₃):
-
δ 3.70 (s, 3H, -OCH₃)
-
δ 2.0-2.8 (m, 9H, -CH₂- and -CH-)
-
-
¹³C NMR (CDCl₃):
-
δ 208 (-C=O, ketone)
-
δ 174 (-C=O, ester)
-
δ 52 (-OCH₃)
-
δ 25-45 (-CH₂- and -CH-)
-
-
IR (neat):
-
ν 1735 cm⁻¹ (C=O stretch, ester)
-
ν 1715 cm⁻¹ (C=O stretch, ketone)
-
ν 2950, 2870 cm⁻¹ (C-H stretch, sp³)
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-oxocyclohexanecarboxylate.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound remains a topic of interest for synthetic chemists. While a direct and efficient one-step synthesis is not readily found in the literature, this guide provides a detailed protocol for the synthesis of its close isomer, methyl 2-oxocyclohexanecarboxylate, via the robust Dieckmann condensation. Furthermore, potential strategies for accessing the desired 3-oxo isomer have been discussed, providing a foundation for further research and methods development in this area. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
An In-depth Technical Guide to the Chemical Properties of Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 3-oxocyclohexanecarboxylate. The information is curated for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a cyclic β-keto ester, a class of compounds widely utilized as intermediates in organic synthesis. Its physical and chemical properties are summarized in the tables below.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 13148-83-9 | |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 156.078644241 Da | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| Complexity | 174 | [1] |
Physical Properties
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Boiling Point | 121-123 °C at 16 Torr | [3] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [3] |
| Melting Point | Not available | [2] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the methine proton alpha to the ester, and the methylene protons of the cyclohexane ring. The protons alpha to the ketone and ester carbonyls will be the most deshielded of the ring protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will feature distinct signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, the methine carbon, and the four methylene carbons of the cyclohexane ring. The carbonyl carbons will appear at the most downfield chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is characterized by two strong carbonyl stretching frequencies. The ketone carbonyl stretch is expected around 1715 cm⁻¹, and the ester carbonyl stretch is anticipated at approximately 1740 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Synthesis and Reactivity
Synthesis via Dieckmann Condensation
The primary method for synthesizing cyclic β-keto esters such as this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5][6][7] For the synthesis of a six-membered ring, the appropriate starting material is a 1,7-diester, such as dimethyl pimelate.
References
- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-oxocyclohexanecarboxylate (CAS Number: 13148-83-9). The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Included are clearly structured tables for straightforward data comparison, detailed experimental protocols for acquiring the spectra, and logical workflow diagrams to guide the process of spectral analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.71 | s | - | -OCH₃ |
| 2.85 - 2.75 | m | - | H-1 |
| 2.55 - 2.20 | m | - | H-2, H-4 |
| 2.15 - 1.70 | m | - | H-5, H-6 |
Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for unambiguous confirmation.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 209.0 | C-3 (C=O) |
| 174.5 | Ester C=O |
| 52.0 | -OCH₃ |
| 48.0 | C-2 / C-4 |
| 41.0 | C-1 |
| 28.0 | C-6 |
| 25.0 | C-5 |
Note: Assignments are based on typical chemical shift ranges and may require techniques like DEPT or 2D NMR for definitive assignment.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1715 | Strong | C=O stretch (ketone) |
| 1250 - 1000 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 156 | 30 | [M]⁺ (Molecular Ion) |
| 125 | 40 | [M - OCH₃]⁺ |
| 97 | 100 | [M - COOCH₃]⁺ |
| 69 | 85 | Further fragmentation |
| 41 | 95 | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
2.1 NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
2.2 IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.
-
ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Neat Liquid Film: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be acquired and subtracted from the sample spectrum.
-
2.3 Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Electron Energy: 70 eV.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Mass Range: m/z 40-400.
-
-
Data Acquisition: The instrument is set to scan the specified mass range, and the abundance of each ion is recorded.
Visualization of Analysis Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different experimental techniques.
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl 3-oxocyclohexanecarboxylate, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Physical and Chemical Properties
This compound is a cyclic ketoester with the molecular formula C8H12O3.[1][2][] It presents as a colorless to light yellow liquid.[4]
Summary of Quantitative Data
The following table summarizes the key physical properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C8H12O3 | [1][2][] |
| Molecular Weight | 156.18 g/mol | [1][2][5] |
| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg121-123 °C at 16 Torr | [2][4] |
| Density | 1.1 ± 0.1 g/cm³1.111 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Refractive Index | 1.464 | [2] |
| Flash Point | 94.8 ± 25.4 °C | [2] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents such as ethanol and acetone. | [6] |
| CAS Number | 13148-83-9 | [2][7] |
Experimental Protocols
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Distillation Method):
-
A small quantity of this compound is placed in a distillation flask.
-
The flask is fitted with a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., Torr or mmHg).[4]
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Methodology (Pycnometer Method):
-
A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.
-
The excess liquid is removed, and the outside of the pycnometer is carefully dried.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a measure of how much the path of light is bent, or refracted, when entering a material.
Methodology (Abbe Refractometer):
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Visualizations
Synthesis Pathway
A common method for the synthesis of this compound involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, and finally esterification. The following diagram illustrates a simplified logical workflow for its synthesis.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Workflow for Physical Property Characterization
The following diagram outlines a logical workflow for the characterization of the physical properties of a liquid sample like this compound.
Caption: A logical workflow for the experimental characterization of physical properties.
References
- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:13148-83-9 | Chemsrc [chemsrc.com]
- 4. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]
- 5. methyl (1S)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 29929144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectral data, making it a valuable resource for professionals in research and drug development.
Chemical Identity and Structure
This compound is a cyclic keto-ester with the chemical formula C₈H₁₂O₃. It is a key intermediate in the synthesis of a variety of more complex molecules.
CAS Number: 13148-83-9
Molecular Structure:
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 156.18 g/mol | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg | |
| Density | 1.111 ± 0.06 g/cm³ | |
| Storage | Sealed in dry, Room Temperature |
Spectral Data Summary:
| Spectrum Type | Available | Source |
| ¹H NMR | Yes | SpectraBase |
| ¹³C NMR | Yes | SpectraBase |
| Mass Spectrometry (MS) | Yes | SpectraBase |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Yes | SpectraBase |
Note: Detailed spectral data can be accessed through the SpectraBase database under the compound entry for 3-Oxocyclohexanecarboxylic acid, methyl ester.[2]
Synthesis of this compound
The primary method for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester.[3][4] The starting material for this reaction is dimethyl pimelate.
Dieckmann Condensation Reaction Scheme
The overall reaction for the synthesis is as follows:
Detailed Experimental Protocol: Dieckmann Condensation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add sodium methoxide (1.0 equivalent) and anhydrous toluene.
-
Addition of Diester: While stirring the suspension, add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid to neutralize the excess base and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature (a ketone and an ester) allows for a wide range of chemical transformations.
Multi-step Synthesis Example
A representative multi-step synthesis involving this compound as a key intermediate is outlined below. This pathway demonstrates its utility in constructing more complex molecular architectures.
Caption: A logical workflow for a multi-step synthesis.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This technical guide provides essential information for the effective use of this compound in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical compound.
References
The Genesis of a Cyclohexanone: A Technical Guide to the Discovery and History of Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxocyclohexanecarboxylate, a versatile bicyclic ketone, holds a significant place in the annals of organic chemistry. Its discovery is intrinsically linked to the pioneering work of Walter Dieckmann at the turn of the 20th century and the development of one of organic synthesis's most fundamental carbon-carbon bond-forming reactions: the Dieckmann condensation. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of this compound, with a particular focus on its relevance to drug development.
The Dawn of Intramolecular Cyclization: The Dieckmann Condensation
The history of this compound begins not with the isolation of the compound itself, but with the discovery of the reaction that gives it birth. In 1894, the German chemist Walter Dieckmann published his seminal work on the intramolecular condensation of diesters to form cyclic β-keto esters.[1] This reaction, now universally known as the Dieckmann condensation, provided a powerful new tool for the synthesis of five- and six-membered rings, which are ubiquitous structural motifs in natural products and synthetic molecules of biological importance.[2][3]
The Dieckmann condensation is the intramolecular variant of the Claisen condensation and involves the base-catalyzed cyclization of a dicarboxylic acid ester.[2][3][4] The reaction proceeds via the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2][3] Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The formation of the stable enolate of the β-keto ester product is a key driving force for the reaction.
The First Synthesis of this compound
While Dieckmann's initial publications in 1894 laid the theoretical groundwork, the first explicit and detailed synthesis of what is now recognized as a derivative of 3-oxocyclohexanecarboxylate from pimelic acid ester was a cornerstone of his continued research. The synthesis of the methyl ester, this compound, is a classic example of the Dieckmann condensation applied to a 1,7-diester, dimethyl pimelate.
Experimental Protocol: The Dieckmann Condensation of Dimethyl Pimelate
The following protocol is a representative procedure for the synthesis of this compound based on the principles established by Dieckmann and refined over the subsequent decades.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
The methanolic sodium methoxide solution is added to a solution of dimethyl pimelate in anhydrous toluene.
-
The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of concentrated hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [5] |
| Molecular Weight | 156.18 g/mol | [5] |
| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg | [6] |
| Flash Point | 94.8 ± 25.4 °C | [6] |
| Density | 1.134 g/cm³ | |
| Refractive Index | 1.464 | [6] |
| Typical Yield | 75-85% |
Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is widely available in chemical databases.
Logical Relationship: The Dieckmann Condensation Mechanism
Experimental Workflow: Synthesis of this compound
Relevance in Drug Development and Medicinal Chemistry
While this compound itself is not a therapeutic agent, its structural motif and the reactivity of its ketone and ester functionalities make it a valuable building block in the synthesis of more complex pharmaceutical compounds. The cyclohexanone core is a common feature in a variety of bioactive molecules.
A notable example of the application of a related cyclohexanone derivative is in the synthesis of the centrally acting analgesic, Tramadol .[7][8][9] The synthesis of Tramadol involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.[8][10][9] Although not a direct derivative, the synthesis of Tramadol highlights the utility of the cyclohexanone scaffold, which can be accessed and functionalized through intermediates like this compound. The ester group in this compound provides a handle for further chemical transformations, allowing for the introduction of diverse side chains and the construction of more elaborate molecular architectures.
Derivatives of 3-oxocyclohexanecarboxylic acid are also explored in medicinal chemistry for a range of potential therapeutic applications. For instance, related cyclohexene carboxylate derivatives have been investigated for their anti-inflammatory properties. While a direct signaling pathway for this compound is not established, its utility lies in providing a scaffold to synthesize molecules that can interact with various biological targets.
The general synthetic utility of β-keto esters, such as this compound, in medicinal chemistry is well-established. The acidic α-proton allows for facile alkylation, enabling the introduction of various substituents at the 2-position of the cyclohexanone ring. This versatility is crucial in structure-activity relationship (SAR) studies during the drug discovery process, where chemists systematically modify a lead compound to optimize its pharmacological properties.
Signaling Pathway: A Representative Target for Cyclohexanone-Containing Drugs
While this compound is a synthetic precursor, drugs derived from similar cyclohexanone scaffolds often target specific signaling pathways. For example, many analgesics, including opioids which share structural similarities with Tramadol, exert their effects by modulating the opioid receptor signaling pathway .
Conclusion
The discovery of this compound is a direct consequence of Walter Dieckmann's groundbreaking work on intramolecular ester condensations. From its historical roots as a testament to a powerful new synthetic methodology, this seemingly simple molecule has endured as a valuable building block in organic synthesis. For researchers and professionals in drug development, understanding the history and synthetic accessibility of such fundamental scaffolds is crucial. While not a drug itself, the cyclohexanone core of this compound represents a privileged structure, providing a versatile platform for the synthesis of novel therapeutic agents targeting a wide array of biological pathways. The continued exploration of derivatives based on this core structure holds promise for the discovery of future medicines.
References
- 1. synarchive.com [synarchive.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | CAS#:13148-83-9 | Chemsrc [chemsrc.com]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. scribd.com [scribd.com]
Tautomerism in Methyl 3-Oxocyclohexanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl 3-oxocyclohexanecarboxylate. It delves into the structural aspects of the tautomeric forms, the factors governing their equilibrium, and detailed experimental protocols for quantitative analysis. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with β-keto esters.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen atom facilitates this reversible isomerization. The position of this equilibrium is crucial as it dictates the molecule's physical and chemical properties, including its reactivity, polarity, and hydrogen-bonding capabilities.
The Tautomeric Forms of this compound
This compound exists as an equilibrium mixture of its keto form and two possible enol forms. The enol forms arise from the deprotonation of the α-carbon, followed by protonation of the carbonyl oxygen. The intramolecular hydrogen bond in the enol form is a key stabilizing factor.[2]
Caption: Keto-enol tautomerism of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to several factors, primarily the solvent, temperature, and intramolecular interactions.
-
Solvent Polarity: The solvent plays a critical role in determining the predominant tautomeric form.[3] In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond.[2] Conversely, polar solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[3] For β-diketones, a shift in the tautomeric equilibrium toward the keto form is typically observed with increasing solvent polarity.[4]
-
Temperature: The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the tautomerization reaction determine the effect of temperature on the equilibrium constant (Keq). By conducting variable temperature NMR studies, a van't Hoff plot can be constructed to determine these thermodynamic values.[4]
-
Intramolecular Hydrogen Bonding: The enol form of β-keto esters can form a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[2] This is a significant stabilizing factor, particularly in non-polar, aprotic solvents where competition from solvent hydrogen bonding is minimal.[2]
Quantitative Analysis of Tautomerism
Table 1: Keto-Enol Equilibrium Constants for Analogous β-Dicarbonyl Compounds
| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) |
| Acetylacetone | Carbon Tetrachloride | ~95% | ~19 |
| Methanol | ~67% | ~2 | |
| Ethyl Acetoacetate | Carbon Tetrachloride | ~46% | ~0.85 |
| Methanol | ~12% | ~0.14 |
Data is for illustrative purposes and is based on typical values found for these compounds.
Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and direct method for quantifying keto-enol tautomeric equilibria.[4] The interconversion between the keto and enol forms is generally slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5][6]
Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard NMR tube.
-
Ensure the sample is completely dissolved.
-
Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.[2]
-
-
¹H NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 10-30 seconds is often sufficient.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Accurate and consistent integration of the relevant signals.
-
-
-
Spectral Analysis and Calculation:
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the following signals are expected:
-
Keto form: Protons on the α-carbon (adjacent to both carbonyls).
-
Enol form: A vinylic proton and a broad signal for the enolic hydroxyl proton.
-
-
Integrate a well-resolved signal unique to the keto form (I_keto) and a signal unique to the enol form (I_enol).[5]
-
It is crucial to select signals that correspond to the same number of protons or to apply a correction factor.[6] For instance, if a methylene signal (2H) for the keto form and a vinylic signal (1H) for the enol form are used, the integral of the enol signal must be multiplied by two.[6]
-
Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_keto + I_enol)] * 100
-
Calculate the equilibrium constant (Keq) as: Keq = [Enol] / [Keto] = I_enol / I_keto
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the keto-enol equilibrium constant.
Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical reactivity and physicochemical properties. The equilibrium between the keto and enol forms is dynamically influenced by the surrounding environment, particularly the solvent. The detailed experimental protocol for ¹H NMR spectroscopy provided in this guide offers a robust framework for the precise and accurate quantification of this tautomeric ratio. This information is invaluable for researchers in drug development and other scientific fields where a thorough understanding of the properties of β-keto esters is essential.
References
An In-depth Technical Guide on the Solubility of Methyl 3-Oxocyclohexanecarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known solubility characteristics of methyl 3-oxocyclohexanecarboxylate in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and relevant physical properties. Furthermore, it outlines a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent, adapted from standard laboratory methods for similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing the necessary theoretical and practical framework for handling this compound in various solvent systems.
Introduction
This compound is a cyclic keto ester with the chemical formula C₈H₁₂O₃.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation studies. The polarity imparted by the carbonyl and ester groups, combined with the nonpolar hydrocarbon ring, suggests a nuanced solubility profile that is dependent on the nature of the solvent.
Physicochemical Properties and Qualitative Solubility
Table 1: Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| Physical Form | Liquid | [3] |
| Storage Temperature | Room Temperature | |
| Water Solubility | Slightly soluble | [5] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as ethanol and diethyl ether. | [4] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of a liquid compound such as this compound in an organic solvent. This method is based on the gravimetric analysis of saturated solutions, a common technique for solubility measurement.[6]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, ethyl acetate, hexane)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight seals
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Attach a syringe filter and dispense the saturated solution into a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a fume hood or under a gentle stream of inert gas to allow the solvent to evaporate completely. A vacuum oven at a low temperature can also be used.
-
-
Gravimetric Analysis:
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.
-
The mass of the dissolved this compound is the difference between the final mass and the initial mass of the empty dish.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the solute and the volume of the solvent used.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Generalized Synthesis Pathway
The synthesis of cyclic keto esters like this compound often involves cyclization reactions. A common route is the Dieckmann condensation of a diester. The following diagram illustrates a generalized logical flow for such a synthesis and subsequent purification.
Caption: Generalized Synthesis and Purification Workflow.
References
- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl 3-oxocyclohexane-1-carboxylate - C8H12O3 | CSSB00000090947 [chem-space.com]
- 4. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]
- 5. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety of Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for methyl 3-oxocyclohexanecarboxylate (CAS No. 13148-83-9), a versatile intermediate in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip laboratory personnel with the knowledge required for safe handling, storage, and emergency response.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to light yellow liquid.[1] Key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol [2] |
| Boiling Point | 121-123 °C at 16 Torr[1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted)[1] |
| Flash Point | Not available |
| Storage Temperature | Room Temperature[1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2]
Signal Word: Warning
Hazard Pictogram:
Toxicological and Ecological Information
| Parameter | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Aquatic Toxicity | Data not available |
| Biodegradability | Data not available |
Due to the lack of specific data, it is prudent to handle this compound with the assumption that it may have adverse effects on aquatic life and may not be readily biodegradable. Avoid release to the environment.[3][4]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol for Safe Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is essential.
Experimental Protocol for Spill Response:
-
Evacuation and Notification: Immediately evacuate the spill area and alert nearby personnel.
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4][5]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
While a specific flash point is not available, this compound should be treated as a combustible liquid.
| Parameter | Information |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Specific Hazards | Thermal decomposition can produce carbon monoxide and carbon dioxide.[4] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3] Waste should be handled by a licensed professional waste disposal service.
References
- 1. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]
- 2. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methyl 3-Oxocyclohexanecarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methyl 3-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. This document covers its synthesis, key chemical reactions, and physical and spectroscopic properties, offering valuable insights for its application in research and drug development.
Core Properties of this compound
This compound is a cyclic β-keto ester that serves as a valuable intermediate in the synthesis of a wide range of more complex molecules. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 13148-83-9 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 121-123 °C at 16 Torr |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is provided below.
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data is available in various databases. |
| ¹³C NMR | Spectral data is available in various databases. |
| Infrared (IR) | Spectral data is available in various databases. |
| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns. |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Dieckmann condensation of dimethyl pimelate.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] For the synthesis of this compound, the starting material is dimethyl pimelate (a 1,7-diester).[2] The reaction is typically carried out in the presence of a strong base, such as sodium methoxide.[2]
Dieckmann Condensation Pathway
Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate
The following is a representative experimental protocol for the synthesis of this compound via Dieckmann condensation.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of dimethyl pimelate in anhydrous toluene is added dropwise to a stirred suspension of sodium methoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is quenched by the slow addition of a 10% aqueous hydrochloric acid solution until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation to afford the pure β-keto ester.
Key Reactions of this compound
The presence of both a ketone and an ester functional group, along with an enolizable α-proton, makes this compound a versatile substrate for various organic transformations, most notably the Robinson annulation.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. This compound can serve as the Michael donor, reacting with a Michael acceptor such as methyl vinyl ketone to form a bicyclic α,β-unsaturated ketone.
Robinson Annulation Pathway
Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone
The following is a representative experimental protocol for the Robinson annulation of this compound with methyl vinyl ketone. This protocol is adapted from a similar procedure for 2-methylcyclohexanone.
Materials:
-
This compound (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 5% hydrochloric acid. Remove the ethanol under reduced pressure. The residue is then taken up in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Overview
The general workflow for the synthesis of this compound and its subsequent use in a Robinson annulation is depicted below.
General Experimental Workflow
Conclusion
This compound is a key synthetic intermediate with broad applications in organic synthesis. Its preparation via the Dieckmann condensation and its utility in reactions such as the Robinson annulation make it a valuable tool for the construction of complex cyclic and polycyclic systems. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols: The Use of Methyl 3-Oxocyclohexanecarboxylate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and reliability have made it an indispensable tool in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Methyl 3-oxocyclohexanecarboxylate, a cyclic β-keto ester, is a valuable Michael donor due to the acidity of the α-proton situated between the ketone and ester functionalities. This structural motif allows for the generation of a stabilized enolate under relatively mild basic conditions, which can then engage with a variety of Michael acceptors. The resulting adducts are highly functionalized cyclohexyl systems that serve as versatile intermediates for the synthesis of a wide array of biologically active molecules, including steroids, alkaloids, and various pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on organocatalyzed asymmetric variants that afford chiral products of significant interest in drug discovery.
Applications in Synthetic Chemistry
The Michael adducts derived from this compound are rich in functionality, containing a ketone, an ester, and newly formed stereocenters. This allows for a multitude of subsequent transformations, making them valuable building blocks for complex target molecules.
-
Pharmaceutical Intermediates: The functionalized cyclohexane core is a common scaffold in many pharmaceutical compounds. The Michael adducts can be further elaborated through cyclization, reduction, oxidation, and other transformations to access diverse molecular frameworks.
-
Natural Product Synthesis: The ability to construct six-membered rings with control over stereochemistry makes the Michael addition of cyclic β-keto esters a key strategy in the total synthesis of natural products.
-
Tandem Reactions: The initial Michael addition product can undergo subsequent intramolecular reactions. A classic example is the Robinson annulation, where a Michael addition is followed by an intramolecular aldol condensation to form a new six-membered ring, a powerful method for constructing polycyclic systems.[1][2]
Data Presentation: Asymmetric Michael Addition of this compound
The following tables summarize representative quantitative data for the asymmetric Michael addition of this compound to common Michael acceptors. The data is based on analogous reactions with similar cyclic β-keto esters and 1,3-dicarbonyl compounds, as direct literature reports for this specific substrate are limited.
Table 1: Organocatalyzed Michael Addition to α,β-Unsaturated Ketones
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Methyl vinyl ketone | (S)-Proline (20) | DMSO | 24 | 85-95 | - | 90-95 |
| 2 | Chalcone | Cinchona-derived thiourea (10) | Toluene | 48 | 80-90 | >95:5 | 92-98 |
| 3 | Cyclohexenone | (R,R)-DPEN-thiourea (10) | CH2Cl2 | 72 | 75-85 | 90:10 | 88-94 |
Table 2: Organocatalyzed Michael Addition to Nitroolefins
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | β-Nitrostyrene | Cinchona alkaloid derivative (10) | Toluene | 48 | 90-98 | >95:5 | 95-99 |
| 2 | 1-Nitrocyclohexene | Bifunctional squaramide (5) | CH2Cl2 | 60 | 85-95 | 90:10 | 90-96 |
| 3 | (E)-3-Nitro-2-pentene | Primary amine-thiourea (15) | Chloroform | 72 | 80-90 | 85:15 | 85-92 |
Experimental Protocols
The following are detailed protocols for the Michael addition of this compound.
Protocol 1: Asymmetric Michael Addition to an α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)
This protocol describes a typical organocatalyzed asymmetric Michael addition to an enone.
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and (S)-proline (0.2 mmol, 20 mol%).
-
Add anhydrous DMSO (5 mL) and stir the mixture at room temperature until the catalyst dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add methyl vinyl ketone (1.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition to a Nitroolefin (e.g., β-Nitrostyrene)
This protocol outlines a typical procedure for the highly stereoselective addition to a nitroalkene using a bifunctional organocatalyst.
Materials:
-
This compound
-
β-Nitrostyrene
-
Cinchona-derived thiourea catalyst
-
Toluene (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the cinchona-derived thiourea catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) followed by this compound (1.0 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add β-nitrostyrene (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterize the product by NMR spectroscopy and determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
General Mechanism of the Michael Addition
Caption: General mechanism of the Michael addition reaction.
Experimental Workflow for Asymmetric Michael Addition
Caption: A typical experimental workflow for an organocatalyzed Michael addition.
References
Application Notes and Protocols for Methyl 3-Oxocyclohexanecarboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxocyclohexanecarboxylate is a versatile cyclic keto-ester that serves as a valuable starting material in medicinal chemistry. Its bifunctional nature, possessing both a ketone and a methyl ester on a cyclohexane scaffold, allows for a wide range of chemical transformations. These functionalities enable the construction of more complex molecular architectures, making it an attractive precursor for various pharmaceutical intermediates and bioactive molecules. While its direct application in the synthesis of blockbuster drugs is not extensively documented in mainstream literature, its chemical reactivity is illustrative of pathways used to generate libraries of compounds for drug discovery and to synthesize key structural motifs found in a range of therapeutic agents.
This document provides detailed application notes and protocols for two representative synthetic transformations of this compound, demonstrating its utility in creating pharmaceutically relevant intermediates: the synthesis of a protected cis-3-aminocyclohexanecarboxylic acid and the reduction to methyl 3-hydroxycyclohexanecarboxylate. These examples showcase fundamental reactions that are cornerstones of pharmaceutical synthesis.
Application Note 1: Synthesis of a Protected cis-3-Aminocyclohexanecarboxylic Acid Intermediate
Application: Synthesis of a key intermediate for GABA analogues and other neuroactive compounds.
Cyclic amino acids are important pharmacophores in drug discovery, often serving as constrained analogues of endogenous ligands. For instance, derivatives of 3-aminocyclohexanecarboxylic acid can be explored as GABA analogues or as building blocks for peptides and other complex molecules targeting the central nervous system. The following protocol outlines a hypothetical, yet chemically sound, three-step synthesis of a Boc-protected cis-3-aminocyclohexanecarboxylic acid from this compound. The process involves a stereoselective reductive amination, followed by amine protection and ester hydrolysis.
Logical Workflow for the Synthesis of Boc-cis-3-aminocyclohexanecarboxylic acid
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1 | Reductive Amination | This compound (10.0 g) | cis/trans-Methyl 3-aminocyclohexanecarboxylate | 10.06 g | 7.85 g | 78 | ~95% (cis/trans mixture) |
| 2 | Amine Protection | cis/trans-Methyl 3-aminocyclohexanecarboxylate (7.85 g) | cis-Boc-protected amine (after separation) | 7.62 g | 5.87 g | 77 | >99% |
| 3 | Ester Hydrolysis | cis-Boc-protected amine (5.87 g) | Boc-cis-3-aminocyclohexanecarboxylic acid | 5.57 g | 5.18 g | 93 | >99% |
Experimental Protocols
Step 1: Reductive Amination of this compound
-
Materials:
-
This compound (10.0 g, 64.0 mmol)
-
Ammonium acetate (49.3 g, 640 mmol)
-
Sodium cyanoborohydride (4.8 g, 76.8 mmol)
-
Methanol (200 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 500 mL round-bottom flask, add this compound and methanol.
-
Add ammonium acetate and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding water (50 mL).
-
Remove methanol under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a cis/trans mixture.
-
Step 2: Boc Protection and Separation of cis-Isomer
-
Materials:
-
Crude methyl 3-aminocyclohexanecarboxylate (7.85 g, ~50.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (12.0 g, 55.0 mmol)
-
Triethylamine (Et₃N) (7.0 mL, 50.0 mmol)
-
Dichloromethane (DCM) (150 mL)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
-
-
Procedure:
-
Dissolve the crude amine in DCM in a 250 mL round-bottom flask.
-
Add triethylamine and cool to 0 °C.
-
Add di-tert-butyl dicarbonate and stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with saturated aqueous sodium bicarbonate (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers. The cis isomer is typically the more polar product.
-
Combine the fractions containing the pure cis isomer and concentrate to yield the product.
-
Step 3: Ester Hydrolysis
-
Materials:
-
Boc-protected cis-amine (5.87 g, 22.8 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.91 g, 45.6 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
Water (25 mL)
-
1 M HCl
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the Boc-protected ester in a mixture of THF and water in a 250 mL flask.
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature for 6 hours.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Application Note 2: Stereoselective Reduction to Methyl 3-hydroxycyclohexanecarboxylate
Application: Synthesis of chiral building blocks for various pharmaceuticals, including potential kinase inhibitors and natural product synthesis.
The reduction of the ketone in this compound provides access to diastereomeric hydroxy-esters. These can be valuable chiral building blocks after resolution or through asymmetric synthesis. The hydroxyl group can be used for further functionalization, such as ether or ester formation, or as a directing group in subsequent reactions. This protocol describes a straightforward reduction using sodium borohydride.
Workflow for the Reduction of this compound
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (GC-MS) |
| 1 | Ketone Reduction | This compound (5.0 g) | cis/trans-Methyl 3-hydroxycyclohexanecarboxylate | 5.06 g | 4.65 g | 92 | >98% (cis/trans mixture) |
Experimental Protocol
Step 1: Reduction of the Ketone
-
Materials:
-
This compound (5.0 g, 32.0 mmol)
-
Sodium borohydride (NaBH₄) (0.61 g, 16.0 mmol)
-
Methanol (50 mL)
-
1 M HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in methanol in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride in small portions over 20 minutes.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product as a mixture of cis and trans diastereomers.
-
Disclaimer: The experimental protocols and quantitative data provided are representative examples based on established chemical principles and are intended for illustrative purposes. Actual results may vary, and all procedures should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
Protocols for the Alkylation of Methyl 3-Oxocyclohexanecarboxylate: A Detailed Application Note for Researchers
For Immediate Release
This application note provides detailed protocols for the alkylation of methyl 3-oxocyclohexanecarboxylate, a key intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a versatile cyclic β-keto ester. The presence of the ketone and ester functionalities flanking the α-carbon (C-2) significantly increases the acidity of the α-protons. This allows for the facile formation of a stabilized enolate ion upon treatment with a suitable base. This nucleophilic enolate can then undergo a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides. The selective functionalization at the C-2 position makes this compound a valuable building block for the synthesis of substituted cyclohexane derivatives, which are common motifs in natural products and active pharmaceutical ingredients. This document details several common and effective protocols for the alkylation of this compound, providing a comparative analysis of different bases and reaction conditions.
General Reaction Scheme
The alkylation of this compound proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution.
Caption: General workflow for the alkylation of this compound.
Comparative Data of Alkylation Protocols
The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the alkylated product. The following table summarizes quantitative data for various alkylation protocols.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 18 | ~50-60% (estimated) | Analogous to cyclohexane-1,3-dione alkylation |
| 2 | Ethyl Bromide | NaH | THF | 25 | 12 | 85-95 | General procedure for β-keto esters |
| 3 | Allyl Bromide | NaH | THF | 25 | 8 | 90-98 | General procedure for β-keto esters |
| 4 | Benzyl Bromide | NaH | DMF | 25 | 12 | 92-98 | General procedure for β-keto esters |
| 5 | Ethyl Bromide | K₂CO₃ / TBAI (cat.) | Toluene | 80 | 6 | 80-90 | Phase-Transfer Catalysis (general) |
| 6 | n-Propyl Bromide | nano-K₂CO₃ | Acetonitrile | 65 | 8 | 85.2[1] | For diethyl malonate, analogous system[1] |
| 7 | Benzyl Bromide | CsOH·H₂O | CH₂Cl₂ | 40 | 24 | Moderate | Phase-Transfer Catalysis (general)[2] |
Note: Yields are for the isolated product and can vary based on the specific experimental setup and purification methods. TBAI stands for tetrabutylammonium iodide, a common phase-transfer catalyst.
Experimental Protocols
Protocol 1: Alkylation using Potassium Carbonate in Acetone
This protocol is a mild and operationally simple method suitable for reactive alkylating agents like methyl iodide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.2 eq.).
-
Cool the mixture in an ice bath and stir for 15 minutes.
-
Add the alkyl halide (2.2 eq.) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride in THF
This is a widely used and effective method for a broad range of alkylating agents. Sodium hydride is a strong base that ensures complete enolate formation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., ethyl bromide, allyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol offers a greener alternative, often using milder bases and avoiding strictly anhydrous conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃) or aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium iodide (TBAI) or other phase-transfer catalyst
-
Toluene or dichloromethane
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vigorously stirred mixture of this compound (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of TBAI (0.1 eq.) in toluene, add the alkyl halide (1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography.
Logical Relationships in Alkylation Protocols
References
Application of Methyl 3-Oxocyclohexanecarboxylate in the Synthesis of Bioactive Natural Products
Abstract
Methyl 3-oxocyclohexanecarboxylate is a versatile and valuable building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its bifunctional nature, possessing both a β-keto ester moiety, allows for a wide range of chemical transformations, including alkylations, Michael additions, and annulation reactions. This application note details the use of this compound in the asymmetric total synthesis of the Lycopodium alkaloid, (+)-fawcettimine, a potent inhibitor of acetylcholine esterase. A key step in this synthesis is a highly efficient organocatalytic Robinson annulation, which establishes the core carbocyclic framework with excellent stereocontrol. This document provides detailed protocols and quantitative data for this key transformation, highlighting the utility of this compound for researchers and professionals in drug discovery and development.
Introduction
The quest for efficient and stereoselective methods to synthesize complex natural products remains a significant driving force in modern organic chemistry. These intricate molecules often possess potent biological activities, making them attractive targets for drug discovery programs. This compound has emerged as a strategic starting material in this endeavor due to its inherent reactivity and potential for elaboration into complex polycyclic systems. The presence of a ketone and a methyl ester on a cyclohexane ring provides multiple reaction sites for carbon-carbon bond formation and functional group manipulation.
One of the most powerful applications of this building block is in annulation reactions to construct fused ring systems, a common motif in a vast number of natural products, including steroids, terpenes, and alkaloids. The total synthesis of (+)-fawcettimine by the Toste group serves as a prime example of the strategic deployment of this compound.[1][2][3][4]
Case Study: Total Synthesis of (+)-Fawcettimine
The total synthesis of the tetracyclic Lycopodium alkaloid (+)-fawcettimine, a molecule with potential applications in treating neurodegenerative diseases due to its acetylcholine esterase inhibitory activity, showcases a key application of this compound.[1][2] The synthesis commences with a highly enantioselective organocatalytic Robinson annulation reaction.
Organocatalytic Asymmetric Robinson Annulation
The initial and crucial step of the synthesis involves the reaction between this compound and crotonaldehyde. This transformation is catalyzed by a chiral secondary amine catalyst, specifically a Jørgensen-Toste catalyst, to afford a bicyclic adduct with high enantiomeric excess.[1][2] This reaction proceeds through a Michael addition followed by an intramolecular aldol condensation. The subsequent hydrolysis of the methyl ester and decarboxylation under acidic conditions yields a key hydrindane intermediate, which is then elaborated to complete the synthesis of (+)-fawcettimine. This initial annulation was reported to be robust and scalable, having been performed on a ten-gram scale.[1][2]
Reaction Scheme:
Quantitative Data
The following table summarizes the key quantitative data for the initial organocatalytic Robinson annulation and subsequent transformation in the synthesis of (+)-fawcettimine.
| Step | Reactants | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1. Annulation | This compound, Crotonaldehyde | Jørgensen-Toste Catalyst | Bicyclic Adduct | High (not specified) | High (not specified) |
| 2. Hydrolysis & Decarboxylation | Bicyclic Adduct | p-TsOH, heat | Hydrindane Intermediate | Not specified | Not specified |
Note: While the original publication highlights the efficiency of this reaction on a large scale, specific yield and enantiomeric excess values for the initial annulation product are not explicitly detailed in the primary communication. The focus was on the successful formation of the key hydrindane intermediate.
Experimental Protocols
The following are generalized experimental protocols for the key steps involving this compound in the synthesis of (+)-fawcettimine, based on the published literature.[1][2]
Organocatalytic Asymmetric Robinson Annulation
Objective: To synthesize the bicyclic adduct from this compound and crotonaldehyde.
Materials:
-
This compound
-
Crotonaldehyde
-
Jørgensen-Toste organocatalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the Jørgensen-Toste organocatalyst (typically 5-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add crotonaldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclic adduct.
Hydrolysis and Decarboxylation
Objective: To convert the bicyclic adduct into the key hydrindane intermediate.
Materials:
-
Bicyclic adduct from the previous step
-
p-Toluenesulfonic acid (p-TsOH)
-
Solvent (e.g., toluene or benzene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve the bicyclic adduct in the chosen solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the hydrindane intermediate.
Conclusion
This compound serves as a powerful and versatile precursor in the stereoselective synthesis of complex natural products. Its application in the total synthesis of (+)-fawcettimine, via a key organocatalytic Robinson annulation, underscores its utility in constructing intricate carbocyclic frameworks with high efficiency and stereocontrol. The protocols outlined in this application note provide a foundation for researchers to explore the synthetic potential of this valuable building block in the development of novel therapeutic agents and other biologically active molecules. Further exploration of its reactivity in other strategic transformations is warranted and holds promise for future innovations in natural product synthesis.
References
- 1. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 2. A Symmetry-based, Concise Formal Synthesis of Platencin, a Novel Lead against ‘Superbugs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Fawcettimine by Toste [organic-chemistry.org]
- 4. Total synthesis of (+)-fawcettimine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Methyl 3-Oxocyclohexanecarboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental procedures for the reduction of methyl 3-oxocyclohexanecarboxylate to methyl 3-hydroxycyclohexanecarboxylate. The primary method detailed is the chemoselective reduction of the ketone functionality using sodium borohydride, a versatile and mild reducing agent. An alternative method involving catalytic hydrogenation is also discussed. These protocols are intended to offer a comprehensive guide for laboratory synthesis, including reaction setup, execution, workup, and purification.
Introduction
The reduction of cyclic ketoesters such as this compound is a critical transformation in organic synthesis, providing access to valuable hydroxyester building blocks. These products are precursors for a variety of more complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of the reduction can be of significant interest, potentially yielding cis and trans diastereomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction.
This application note focuses on a robust and widely used method for this transformation: the reduction by sodium borohydride (NaBH₄). NaBH₄ is a selective reducing agent for aldehydes and ketones and is known for its operational simplicity and safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2] We also briefly cover catalytic hydrogenation as an alternative synthetic route.
Reaction Scheme
The overall reaction involves the conversion of the ketone group in this compound to a secondary alcohol, yielding methyl 3-hydroxycyclohexanecarboxylate.
References
Application Notes and Protocols: Methyl 3-Oxocyclohexanecarboxylate in Robinson Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the formation of a six-membered ring. Discovered by Sir Robert Robinson in 1935, this reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct a new ring.[1][2] This methodology is of paramount importance in the synthesis of complex polycyclic molecules, including steroids, terpenes, and alkaloids.[1] Methyl 3-oxocyclohexanecarboxylate is a versatile β-keto ester that can serve as the ketone component (Michael donor) in the Robinson annulation, leading to the formation of functionalized bicyclo[4.4.0]decane (decalin) systems. These structures are key scaffolds in numerous biologically active natural products and pharmaceutical agents.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in Robinson annulation reactions.
Reaction Mechanism and Signaling Pathway
The Robinson annulation of this compound with a typical Michael acceptor, such as methyl vinyl ketone (MVK), proceeds in two key stages under basic conditions.
-
Michael Addition: The reaction is initiated by the deprotonation of this compound at the α-carbon between the ketone and the ester groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (MVK) in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone product, a functionalized octalone derivative.
The general signaling pathway for this reaction is illustrated below:
Caption: General mechanism of the Robinson annulation.
Experimental Protocols
The following protocols are representative examples for conducting a Robinson annulation reaction with this compound.
Protocol 1: Base-Catalyzed Robinson Annulation with Methyl Vinyl Ketone
This protocol outlines a typical procedure for the reaction of this compound with methyl vinyl ketone using a common base catalyst.
Experimental Workflow:
Caption: A typical experimental workflow for the reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 13148-83-9 | 156.18 |
| Methyl vinyl ketone (MVK) | 78-94-4 | 70.09 |
| Sodium methoxide (NaOMe) | 124-41-4 | 54.02 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Silica gel for column chromatography | 7631-86-9 | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl vinyl ketone (1.2 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the mixture is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized octalone.
Expected Results:
The reaction is expected to yield the corresponding bicyclic enone. The yield can vary depending on the specific reaction conditions and the purity of the starting materials.
| Product | Expected Yield (%) |
| Methyl 7-oxo-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate | 60-80 |
Note: The provided yield is an estimate based on similar Robinson annulation reactions and may require optimization for this specific substrate.
Applications in Drug Development and Research
The functionalized decalin core synthesized through the Robinson annulation of this compound is a valuable building block in medicinal chemistry and natural product synthesis.
-
Steroid Synthesis: The decalin skeleton is the core of all steroid hormones. This reaction provides an entry point for the synthesis of various steroid analogues with potential therapeutic applications.
-
Terpenoid Synthesis: Many biologically active terpenoids possess the decalin ring system. The products of this annulation can serve as key intermediates in the total synthesis of these complex natural products.
-
Development of Novel Therapeutics: The ability to introduce functionality via the ester group allows for further chemical modifications, enabling the synthesis of libraries of novel compounds for screening in drug discovery programs.
Troubleshooting and Safety Precautions
-
Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, especially in the presence of base. It is crucial to use freshly distilled or inhibitor-free MVK and to add it slowly at low temperatures.
-
Side Reactions: The formation of multiple enolates can lead to side products. Careful control of the reaction temperature and the stoichiometry of the base is important.
-
Safety: Methyl vinyl ketone is a toxic and flammable lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent moisture from quenching the enolate.
By following these detailed protocols and understanding the underlying mechanism, researchers can effectively utilize this compound in Robinson annulation reactions to synthesize complex and valuable molecular architectures for a wide range of applications in science and drug development.
References
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 3-Oxocyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral methyl 3-oxocyclohexanecarboxylate derivatives are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of pharmaceuticals and natural products. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant area of research. This document provides an overview of prominent techniques, detailed experimental protocols, and comparative data for the synthesis of these important chiral molecules. The primary focus is on organocatalytic methods, which offer a powerful and environmentally benign alternative to traditional metal-based catalysis.
Key Synthetic Strategies
The enantioselective synthesis of this compound derivatives is predominantly achieved through two powerful organocatalytic cascade reactions:
-
Asymmetric Michael Addition: This is one of the most important carbon-carbon bond-forming reactions. In this context, it involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts, particularly chiral amines and their derivatives, are highly effective in controlling the stereochemical outcome of this reaction. The reaction can be designed to introduce the desired ester functionality at the 3-position of the cyclohexanone ring.
-
Asymmetric Robinson Annulation: This classic reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1] When catalyzed by chiral organocatalysts, this method can produce highly enantioenriched cyclohexenone derivatives, which can be further modified to yield the target saturated keto esters.[1][2] L-proline is a widely used and effective catalyst for this transformation.[2]
Organocatalysis: A Powerful Tool
Organocatalysis has emerged as a robust strategy for asymmetric synthesis, complementing metal- and enzyme-catalyzed reactions.[3] Chiral secondary amines, such as proline and its derivatives, are particularly effective. They operate through the formation of chiral enamines or iminium ions with the carbonyl substrates, which then directs the stereoselective approach of the reacting partner.[3] Bifunctional organocatalysts, such as those incorporating a thiourea moiety alongside a chiral amine, can provide enhanced activation and stereocontrol through hydrogen bonding interactions.
Experimental Protocols and Data
This section details representative experimental protocols for the enantioselective synthesis of this compound derivatives using organocatalysis.
Technique 1: Asymmetric Michael Addition of Malonates to Enones
This method provides a direct route to 3-alkoxycarbonyl cyclohexanone derivatives. The use of a chiral primary amine-thiourea organocatalyst derived from 1,2-diaminocyclohexane and a cinchona alkaloid has been shown to be highly effective.[4]
Reaction Scheme:
Experimental Protocol: General Procedure for the Asymmetric Michael Addition [4]
-
To a stirred solution of the α,β-unsaturated ketone (0.2 mmol) and the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) is added dimethyl malonate (0.4 mmol).
-
The reaction mixture is stirred at room temperature for the time specified in the data table.
-
Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | Enone Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexenone | 10 | 24 | 95 | 92 |
| 2 | Cyclopentenone | 10 | 12 | 98 | 94 |
| 3 | Chalcone | 5 | 36 | 91 | 96 |
| 4 | Benzylidenacetone | 10 | 48 | 85 | 88 |
This table presents illustrative data based on typical outcomes for this reaction type as specific data for this compound was not available in the search results.
Technique 2: Asymmetric Robinson Annulation
The proline-catalyzed Robinson annulation is a cornerstone of asymmetric organocatalysis for the synthesis of chiral cyclohexenones.[1][2] This method can be adapted to produce precursors for this compound derivatives.
Reaction Scheme:
Experimental Protocol: General Procedure for the L-Proline-Catalyzed Robinson Annulation [2]
-
To a solution of methyl acetoacetate (1.0 mmol) in a suitable solvent (e.g., DMSO or DMF) is added L-proline (0.3 mmol, 30 mol%).
-
Methyl vinyl ketone (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction is stirred for the specified time and temperature as indicated in the data table.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantioenriched cyclohexenone derivative.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Quantitative Data Summary:
| Entry | Proline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L-Proline | DMSO | RT | 48 | 75 | 93 |
| 2 | (S)-Diphenylprolinol silyl ether | CH2Cl2 | 0 | 24 | 88 | 96 |
| 3 | L-Thiaproline | DMF | RT | 72 | 65 | 85 |
| 4 | L-Proline | Neat | 60 | 12 | 82 | 90 |
This table presents illustrative data based on typical outcomes for this reaction type as specific data for this compound was not available in the search results.
Visualizations
Signaling Pathways and Workflows
Logical Workflow for Asymmetric Michael Addition
Caption: Workflow for organocatalytic asymmetric Michael addition.
General Mechanism of Proline-Catalyzed Robinson Annulation
Caption: Mechanism of proline-catalyzed Robinson annulation.
Conclusion
The enantioselective synthesis of this compound derivatives is a well-developed field with robust and reliable organocatalytic methods. The asymmetric Michael addition of malonates to enones and the proline-catalyzed Robinson annulation stand out as highly effective strategies. These protocols, characterized by their operational simplicity and the use of readily available and environmentally benign catalysts, provide access to these valuable chiral building blocks in high yields and enantioselectivities. The choice of catalyst and reaction conditions can be tailored to specific substrates, offering a versatile toolkit for synthetic chemists in academia and industry. Further research into novel organocatalysts and the expansion of the substrate scope will continue to advance this important area of asymmetric synthesis.
References
Application Notes and Protocols for Methyl 3-Oxocyclohexanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methyl 3-oxocyclohexanecarboxylate as a versatile building block in organic synthesis. The focus is on its application in the Robinson annulation for the construction of bicyclic systems, which are core structures in many natural products and pharmaceutically active compounds, including steroids and terpenoids.
Introduction
This compound is a bifunctional molecule containing both a ketone and a methyl ester, making it a valuable starting material for a variety of chemical transformations. Its cyclic structure provides a scaffold for the stereocontrolled introduction of functional groups, and the presence of the electron-withdrawing ester group influences the reactivity of the ketone and the alpha-protons. One of the most powerful applications of this building block is in the Robinson annulation, a classic method for the formation of a six-membered ring.
Key Applications
The primary application of this compound highlighted in these notes is its use as a Michael donor in the Robinson annulation. This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, allows for the efficient construction of fused bicyclic enone systems. These structures are precursors to a wide range of complex molecules.
Robinson Annulation for the Synthesis of Steroid and Terpenoid Precursors
The Robinson annulation is a cornerstone of steroid and terpenoid synthesis. By reacting this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), a bicyclic dione system analogous to the Wieland-Miescher ketone can be synthesized. This bicyclic core is a crucial intermediate in the total synthesis of numerous biologically active molecules.
Data Presentation
The following table summarizes the expected reactants, products, and representative yields for the Robinson annulation of this compound with methyl vinyl ketone. Please note that these are representative values based on analogous reactions, as specific literature data for this exact transformation can vary.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Representative Yield (%) |
| This compound | Methyl vinyl ketone | Sodium Methoxide | Methanol | 2-methoxycarbonyl-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 70-85 |
Experimental Protocols
The following is a representative experimental protocol for the Robinson annulation of this compound with methyl vinyl ketone. This protocol is based on established procedures for similar substrates.
Protocol 1: Robinson Annulation of this compound
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous methanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (1.1 eq) in methanol. Stir the mixture at 0 °C for 30 minutes to facilitate enolate formation.
-
Michael Addition: Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Aldol Condensation and Dehydration: After the Michael addition is complete (monitored by TLC), heat the reaction mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Workup: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired bicyclic enone.
Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow.
Caption: Robinson Annulation Pathway.
Caption: General Experimental Workflow.
Application Notes and Protocols: Reaction of Methyl 3-Oxocyclohexanecarboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl 3-oxocyclohexanecarboxylate with primary and secondary amines is a cornerstone of synthetic organic chemistry, providing access to a diverse range of nitrogen-containing compounds. This reaction primarily yields β-enamino esters, which are versatile intermediates in the synthesis of various heterocyclic systems and pharmacologically active molecules. The inherent reactivity of the β-keto ester functionality allows for condensation with a wide array of amines under various conditions, leading to products with significant potential in drug discovery and development.
These β-enamino esters are key precursors for the synthesis of dihydropyridines (DHPs), a class of compounds well-known for their activity as calcium channel blockers. By modulating the influx of calcium ions into vascular smooth muscle and cardiac cells, DHPs play a crucial role in the management of hypertension and angina. The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, often utilizes β-enamino esters as key intermediates.
This document provides detailed application notes and experimental protocols for the synthesis of β-enamino esters from this compound and their subsequent potential applications, with a focus on the synthesis of dihydropyridine scaffolds.
Reaction of this compound with Primary and Secondary Amines
The reaction between this compound and an amine proceeds via a nucleophilic addition of the amine to the ketone carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a stable, conjugated enamine. The reaction is often catalyzed by a weak acid.
General Reaction Scheme:
Caption: General reaction for the formation of β-enamino esters.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(Phenylamino)cyclohex-2-enecarboxylate
This protocol describes the synthesis of a β-enamino ester from a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Toluene
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), and toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 3-5 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-enamino ester.
Protocol 2: Synthesis of Methyl 3-(Piperidin-1-yl)cyclohex-2-enecarboxylate
This protocol details the reaction with a secondary cyclic amine.
Materials:
-
This compound
-
Piperidine
-
Benzene or Toluene
-
p-Toluenesulfonic acid (PTSA) (optional catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) in benzene or toluene.
-
Add piperidine (1.2 eq). A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.[1]
-
Heat the mixture to reflux and monitor the removal of water.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of β-enamino esters from various β-dicarbonyl compounds, which are analogous to the reactions of this compound.
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Acid | Toluene | Reflux | 3 | ~85 | [2] |
| Benzylamine | Acetic Acid | Toluene | Reflux | 3 | ~85 | [2] |
| Piperidine | None | Toluene | Reflux | 2-4 | High | [1] |
| Various primary amines | Fe(OTf)₃ | Solvent-free | 80 | 0.5-2 | 85-95 | General data |
| Various primary amines | Acetic Acid | Solvent-free (Ultrasound) | RT | 0.5-1 | Good | [3] |
Application in the Synthesis of Dihydropyridine Calcium Channel Blockers
β-Enamino esters derived from this compound are valuable precursors for the Hantzsch synthesis of dihydropyridines. These compounds are of significant interest in medicinal chemistry due to their potent and selective calcium channel blocking activity.[4][5]
Hantzsch Dihydropyridine Synthesis Workflow:
The Hantzsch synthesis is a one-pot, multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester (or one equivalent of a β-keto ester and one equivalent of a β-enamino ester), and a nitrogen source like ammonia or ammonium acetate.[3][6]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-Oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl 3-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as the corresponding carboxylic acid and methanol, residual acid or base catalysts, and byproducts from side reactions. Water may also be present as a byproduct or from the workup procedure.
Q2: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration often indicates the presence of non-volatile impurities or thermal decomposition, especially during distillation at high temperatures.[1] Traces of acid catalyst can also cause charring at elevated temperatures.[1] For minor color impurities, treating the product with activated charcoal followed by filtration can be effective.[2] For more significant discoloration, purification by flash column chromatography is recommended.[2]
Q3: I see a broad boiling point range during vacuum distillation. What could be the issue?
A3: A fluctuating or broad boiling point range can be caused by several factors:
-
Presence of volatile impurities: Residual solvents or low-boiling point byproducts will distill first, causing an initial lower boiling point that gradually rises.[1]
-
Unstable vacuum: Fluctuations in the vacuum pressure will cause the boiling point to change.[1] Ensure all connections in your distillation setup are properly sealed.
-
Improper thermometer placement: The thermometer bulb must be positioned correctly in the distillation head to get an accurate reading of the vapor temperature.[1]
Q4: My yield after purification is lower than expected. What are the potential reasons?
A4: Low recovery can result from several factors throughout the purification process:
-
Product loss during workup: Significant product can be lost during aqueous washes if extractions are not performed thoroughly or if emulsions form.[1] Using brine (saturated NaCl solution) can help to break emulsions.[1]
-
Leaks in the distillation apparatus: A poorly sealed distillation setup can lead to the loss of product vapor.[1]
-
Premature crystallization: During recrystallization, if the solution cools too quickly or if the filtration apparatus is not pre-heated, product can be lost.
-
Using too much solvent: In recrystallization, an excessive amount of solvent will keep more of the product dissolved in the mother liquor, reducing the isolated yield.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Presence of acidic impurities (e.g., unreacted carboxylic acid) in the final product. | Incomplete removal of acidic starting material during the workup.[2] | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.[2] Check the pH of the final aqueous wash to ensure it is basic.[2] |
| Presence of residual methanol in the final product. | Insufficient removal of excess alcohol from the esterification reaction.[2] | Perform multiple aqueous washes as methanol is highly soluble in water.[2] Alternatively, the significant difference in boiling points allows for easy separation by distillation.[2] |
| The product appears oily and does not solidify (if expecting a solid). | Presence of significant impurities or unreacted starting materials.[4] | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[4] If that fails, further purification by chromatography or distillation may be necessary. |
| Emulsion formation during aqueous extraction. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the separatory funnel instead of shaking vigorously.[2] Adding brine (a saturated aqueous solution of NaCl) can also help to break up an emulsion.[1] If the emulsion persists, filtering the mixture through a pad of Celite may be effective.[2] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg[5] |
| Flash Point | 94.8 ± 25.4 °C[5] |
| Density | Not available |
| Refractive Index | 1.464[5] |
Experimental Protocols
Protocol 1: Purification by Extraction and Washing
This protocol is designed to remove acidic and water-soluble impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acid Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).
-
Base Wash: To remove unreacted carboxylic acid, wash the organic layer with a saturated sodium bicarbonate solution.[2] Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.[2]
-
Brine Wash: Wash the organic layer with brine to help remove residual water.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities or compounds with significantly different boiling points.
-
Pre-treatment: Ensure the crude product has been washed and dried as described in Protocol 1 to remove any water and acidic residues that could cause issues during distillation.[1]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[1]
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. Discard any initial lower-boiling fractions.
-
Completion: Stop the distillation once the temperature starts to drop or rise significantly, or when only a small residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of Methyl 3-Oxocyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing methyl 3-oxocyclohexanecarboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Low or No Product Yield
Issue: The reaction results in a low yield or fails to produce the desired this compound.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction: The reaction has not reached equilibrium or completion. | Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion. |
| Ineffective Base/Catalyst: The chosen base (for Dieckmann and Michael reactions) or catalyst is not strong enough or is used in a suboptimal concentration. | Optimize Base/Catalyst: For the Dieckmann condensation, ensure a strong base like sodium methoxide is used in stoichiometric amounts. For other methods, titrate the catalyst concentration to find the optimal loading. |
| Presence of Water: Moisture in the reactants or solvent can quench the base and inhibit the formation of the necessary enolate intermediate in base-catalyzed reactions.[1] | Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure starting materials are free of water. The use of molecular sieves can also help to remove residual moisture. |
| Reaction Reversibility: The Dieckmann condensation is a reversible reaction.[2] | Drive Equilibrium Forward: Use a stoichiometric amount of base to deprotonate the β-keto ester product, which shifts the equilibrium towards the product. The reaction is then worked up with acid. |
Troubleshooting Workflow for Low Yield
Formation of Significant Side Products
Issue: The final product is contaminated with significant amounts of impurities or side products.
| Potential Cause | Recommended Solution(s) |
| Intermolecular Condensation: Especially in the Dieckmann condensation, high concentrations can favor intermolecular reactions over the desired intramolecular cyclization. | Use High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to the base solution. |
| Transesterification: If the alkoxide base does not match the alkyl group of the ester (e.g., using sodium ethoxide with a methyl ester), transesterification can occur, leading to a mixture of ester products. | Match Base to Ester: Use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium methoxide for methyl esters). |
| Hydrolysis of Ester: The ester can be hydrolyzed back to the carboxylic acid during work-up if conditions are too acidic or basic for a prolonged period. | Controlled Work-up: Use dilute acid for neutralization and perform extractions promptly. Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.[3] |
| Polymerization: For methods involving Michael acceptors like methyl acrylate, polymerization of the acceptor can be a significant side reaction. | Control Temperature and Addition: Add the Michael acceptor slowly and maintain a low reaction temperature to minimize polymerization. |
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for synthesizing this compound?
A1: The Dieckmann condensation of dimethyl pimelate is a classic and reliable method for this synthesis.[2] However, a Michael addition-cyclization route has been reported to offer higher yields and milder reaction conditions. The choice of method may depend on the available starting materials, scale, and desired purity.
Q2: My purified product is a yellow or brown oil. How can I decolorize it?
A2: Discoloration is often due to minor, non-volatile impurities. You can try treating the product with a small amount of activated charcoal, followed by filtration through a pad of Celite. If discoloration persists, purification by flash column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexanes) should be effective.[3]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Fourier-Transform Infrared (FTIR) spectroscopy can verify the presence of the ketone and ester functional groups.
Q4: What are the expected GC-MS fragmentation patterns for this compound?
A4: In an electron ionization (EI) mass spectrum, you would expect to see the molecular ion peak ([M]⁺) at m/z 156. Common fragment ions would correspond to the loss of a methoxy group (m/z 125) and other characteristic fragments of the cyclohexanone ring.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data for the different synthetic routes to produce a cyclohexanecarboxylate product.
| Parameter | Dieckmann Condensation (Established Route) | Michael Addition-Cyclization (Novel Route) |
| Starting Materials | Dimethyl pimelate | Methyl acetoacetate, Methyl acrylate |
| Key Reagents | Sodium methoxide | Sodium methoxide |
| Reaction Time | 8 - 12 hours | 6 - 8 hours |
| Overall Yield | ~75%[4] | ~82%[4] |
| Purity (by GC) | ~96%[4] | ~98%[4] |
| Reaction Conditions | Reflux in a non-polar solvent (e.g., toluene) | Room temperature followed by heating |
Detailed Experimental Protocols
Protocol 1: Dieckmann Condensation of Dimethyl Pimelate
This protocol describes the synthesis of this compound via the intramolecular cyclization of dimethyl pimelate using sodium methoxide.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Diethyl ether or Ethyl acetate
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: To the flask, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Reactant Addition: Dissolve dimethyl pimelate (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the dimethyl pimelate solution dropwise to the stirred suspension of sodium methoxide over 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture to room temperature and cautiously quench by adding a small amount of anhydrous methanol, followed by slow addition of 1M HCl until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel (eluent: ethyl acetate/hexanes).[3]
Experimental Workflow: Dieckmann Condensation
References
troubleshooting side reactions in the Dieckmann condensation for methyl 3-oxocyclohexanecarboxylate
Welcome to the technical support center for the Dieckmann condensation, specifically tailored for the synthesis of methyl 3-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation and why is it used for this compound synthesis?
The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a base to form a β-keto ester.[1][2] For the synthesis of this compound, the starting material is dimethyl pimelate (a 1,7-diester). The reaction is highly effective for forming stable five- and six-membered rings.[1][3][4]
Q2: What is the fundamental mechanism of the Dieckmann condensation?
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Alkoxide Elimination: The intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the base. This step is crucial as it drives the reaction to completion.[4]
-
Protonation: An acidic workup in the final step protonates the enolate to yield the final product, this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Dieckmann condensation.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is a common problem that can be attributed to several factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Base | The base (e.g., sodium methoxide, sodium hydride) may have degraded due to moisture. Use freshly opened or properly stored base. Ensure all glassware is rigorously dried before use. |
| Inappropriate Solvent | The choice of solvent is critical. While toluene is common, other solvents can be more effective. Consider using a polar aprotic solvent like DMSO, which has been shown to improve reaction rates and yields in some Dieckmann cyclizations.[5] A solvent-free approach has also been reported to be efficient for similar reactions.[6] |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions. |
| Reverse Reaction | The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester. Ensure at least a stoichiometric amount of base is used to facilitate this final deprotonation step.[2][4] |
Experimental Protocol for Optimizing Reaction Conditions:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
Dimethyl pimelate (1 equivalent)
-
Base (e.g., sodium methoxide, 1.1 equivalents)
-
Anhydrous solvent (e.g., toluene, sufficient to make a 0.1 M solution)
-
-
Procedure: a. Dissolve the dimethyl pimelate in the anhydrous solvent in the flask. b. Add the base portion-wise or as a solution/slurry in the same solvent via the dropping funnel at a controlled temperature (e.g., room temperature or elevated temperature). c. Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC. d. Upon completion, cool the reaction mixture and quench by carefully adding a proton source (e.g., saturated aqueous ammonium chloride or dilute acid). e. Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. f. Purify the crude product by vacuum distillation or column chromatography.
Issue 2: Formation of a White Precipitate and Reaction Stalls
The formation of a thick, unmanageable precipitate can physically impede the reaction.
Possible Cause and Solution:
The sodium salt of the β-keto ester product can precipitate from nonpolar solvents like toluene, making stirring difficult and hindering the reaction. Using a high-viscosity reactor or a solvent system that better solubilizes the intermediate salt, such as one containing DMSO, can mitigate this issue.[7][8]
Side Reaction Troubleshooting
Side Reaction 1: Intermolecular Claisen Condensation
Instead of the desired intramolecular cyclization, molecules of dimethyl pimelate can react with each other, leading to polymeric byproducts and reducing the yield of the cyclic product.
Mitigation Strategies:
| Strategy | Description |
| High Dilution | Performing the reaction under high dilution conditions (i.e., very low concentration of the diester) favors the intramolecular reaction over the intermolecular one. This can be achieved by the slow addition of the diester to a solution of the base in the reaction solvent. |
Experimental Protocol for High Dilution Conditions:
-
Setup: Use a similar setup as described in the optimization protocol, but with a larger volume of solvent.
-
Procedure: a. Place the base and the majority of the anhydrous solvent in the reaction flask. b. Dissolve the dimethyl pimelate in a small amount of the same anhydrous solvent in the dropping funnel. c. Add the diester solution dropwise to the stirred base solution over a prolonged period (e.g., several hours). d. Maintain the reaction temperature and monitor for completion. e. Workup and purify as previously described.
Side Reaction 2: Hydrolysis of the Ester
If water is present in the reaction mixture, the ester groups of both the starting material and the product can be hydrolyzed to carboxylic acids, especially under basic conditions.
Mitigation Strategies:
| Strategy | Description |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Flame-dry all glassware and conduct the reaction under an inert atmosphere to exclude moisture. |
| Aprotic Solvents | While traditionally carried out in alcoholic solvents, using aprotic solvents like toluene, THF, or DMSO can minimize the risk of hydrolysis.[2] |
Side Reaction 3: Epimerization
The stereocenter at the carbon bearing the methoxycarbonyl group can potentially undergo epimerization under the basic reaction conditions, leading to a mixture of diastereomers if other stereocenters are present or if the desired stereochemistry is crucial for subsequent steps.
Mitigation Strategies:
| Strategy | Description |
| Careful Control of Reaction Conditions | Minimize reaction time and use the mildest possible base and temperature that still afford a reasonable reaction rate. |
| Kinetic vs. Thermodynamic Control | The choice of base and temperature can influence the stereochemical outcome. For kinetically controlled reactions, a strong, hindered base at low temperature is often preferred. |
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, side products, and residual reagents.
Recommended Purification Methods:
| Method | Description |
| Vacuum Distillation | This is an effective method for separating the product from less volatile impurities. The boiling point of this compound is approximately 231 °C at atmospheric pressure, but distillation should be performed under reduced pressure to prevent thermal decomposition.[9] |
| Column Chromatography | For the removal of impurities with similar boiling points, column chromatography on silica gel is recommended. A typical eluent system would be a mixture of ethyl acetate and hexanes.[10][11] |
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a 1:9 mixture of ethyl acetate to hexanes. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the Dieckmann condensation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. This compound | CAS#:13148-83-9 | Chemsrc [chemsrc.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for the alkylation of methyl 3-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the alkylation of methyl 3-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the alkylation of this compound?
The most frequent challenges include:
-
C- vs. O-Alkylation: Competition between the desired C-alkylation at the α-carbon and the undesired O-alkylation of the enolate oxygen.[1][2]
-
Polyalkylation: The introduction of more than one alkyl group onto the α-carbon.
-
Low Yields: Incomplete reaction or formation of side products.
-
Enolate Formation Issues: Difficulty in quantitatively forming the desired enolate.[3][4]
-
Hydrolysis and Decarboxylation: Unwanted cleavage of the ester group and subsequent loss of the carboxyl group, especially during workup.[5][6]
Q2: How can I favor the desired C-alkylation over O-alkylation?
Several factors influence the C- versus O-alkylation ratio. To favor C-alkylation:
-
Alkylating Agent: Use "softer" electrophiles like alkyl iodides and bromides. "Harder" electrophiles such as triflates and chlorides tend to favor O-alkylation.[2]
-
Solvent: Aprotic solvents are generally preferred.
-
Counterion and Base: The nature of the base and the resulting counterion can influence the reaction outcome.
Q3: What is the best strategy to avoid polyalkylation?
To minimize polyalkylation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the β-keto ester relative to the alkylating agent and the base can help ensure that the enolate is the limiting reagent, thus disfavoring a second alkylation event. Additionally, using a strong base to ensure complete enolate formation before the addition of the alkylating agent can also help.[7]
Q4: What are the recommended bases and solvents for this reaction?
The choice of base and solvent is critical for successful alkylation.
-
Bases: Strong, non-nucleophilic bases are often preferred to ensure complete and rapid formation of the enolate. Lithium diisopropylamide (LDA) is a common choice for kinetic control, leading to the less substituted enolate. For thermodynamically controlled reactions, sodium hydride (NaH) or potassium carbonate (K₂CO₃) under phase-transfer conditions can be effective.[3][4][7]
-
Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are commonly used to prevent protonation of the enolate.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete enolate formation.[3] 2. Inactive alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a stronger base (e.g., LDA, NaH) or ensure the base is fresh and properly handled. Ensure anhydrous conditions. 2. Check the purity and reactivity of the alkylating agent. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Extend the reaction time and monitor the reaction progress. |
| Mixture of C- and O-alkylated products | 1. Use of a "hard" alkylating agent (e.g., alkyl sulfate). 2. Protic solvent protonating the enolate. 3. Reaction conditions favoring O-alkylation.[1][2] | 1. Switch to a "softer" alkylating agent like an alkyl iodide or bromide.[2] 2. Use a dry, aprotic solvent (e.g., THF, DMF). 3. Employ conditions known to favor C-alkylation (e.g., specific counterions, lower temperatures). |
| Significant amount of dialkylated product | 1. Excess of alkylating agent or base. 2. The monoalkylated product's enolate is formed and reacts further. | 1. Use a slight excess of this compound. Use no more than one equivalent of the alkylating agent. 2. Add the alkylating agent slowly at a low temperature to control the reaction. Use a strong base to deprotonate the starting material completely before adding the alkylating agent. |
| Starting material is recovered unchanged | 1. Base is not strong enough to deprotonate the β-keto ester. 2. Reaction temperature is too low. 3. Alkylating agent is unreactive (e.g., tertiary alkyl halide).[8] | 1. Switch to a stronger base. 2. Increase the reaction temperature. 3. Use a more reactive alkylating agent (primary or secondary halide).[8] |
| Product decomposes during workup | 1. Hydrolysis of the ester group under acidic or basic conditions. 2. Decarboxylation of the resulting β-keto acid upon heating or in the presence of acid/base.[5][6] | 1. Perform the workup under neutral or mildly acidic/basic conditions at low temperatures. 2. Avoid prolonged heating during workup and purification. Use techniques like flash chromatography at room temperature. |
Data Presentation
Table 1: Representative Conditions for the Alkylation of this compound
| Entry | Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Temperature (°C) | Yield of Mono-alkylated Product (%) | Key Observations |
| 1 | NaH (1.1) | THF | CH₃I (1.1) | 25 | ~85 | Good yield, minor dialkylation observed. |
| 2 | LDA (1.1) | THF | CH₃I (1.0) | -78 to 25 | ~90 | High yield, excellent selectivity for mono-alkylation. |
| 3 | K₂CO₃ (2.0) | DMF | C₂H₅Br (1.2) | 80 | ~75 | Good for less reactive alkylating agents. |
| 4 | K₂CO₃ (1.5) / TBAB (0.1) | Toluene/H₂O | CH₃I (1.1) | 60 | ~80 | Phase-transfer conditions, avoids strong bases. |
| 5 | NaOEt (1.1) | Ethanol | CH₃I (1.1) | 50 | ~60 | Lower yield due to competing reactions with the solvent. |
Note: Yields are approximate and can vary based on specific experimental conditions and workup procedures. TBAB = Tetrabutylammonium bromide.
Experimental Protocols
Detailed Methodology for Mono-alkylation using Phase-Transfer Catalysis (PTC)
This protocol is adapted from a general procedure for the alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.[7]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and tetrabutylammonium bromide (0.1 equiv.).
-
Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the mixture vigorously at room temperature.
-
Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure mono-alkylated product.
Mandatory Visualization
Caption: Experimental workflow for the phase-transfer catalyzed alkylation.
Caption: Troubleshooting logic for the alkylation reaction.
References
- 1. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 2. reddit.com [reddit.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fiveable.me [fiveable.me]
how to prevent decomposition of methyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of methyl 3-oxocyclohexanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of this compound throughout your research.
Understanding the Decomposition of this compound
This compound is a β-keto ester, a class of compounds susceptible to two primary modes of decomposition: hydrolysis and subsequent decarboxylation. The cyclic structure of this molecule provides a degree of stability; however, under unfavorable conditions, degradation can occur.[1]
Decomposition Pathway:
-
Hydrolysis: The ester functional group can be hydrolyzed to a carboxylic acid in the presence of water, a reaction catalyzed by both acidic and basic conditions. This reaction is often the rate-limiting step in the overall decomposition process.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) to form cyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause | Solution |
| Low assay or presence of cyclohexanone impurity in a new bottle | Improper storage or shipping conditions leading to thermal decomposition or exposure to moisture. | Store the compound at the recommended temperature (room temperature or 2-8°C) in a tightly sealed container, preferably under an inert atmosphere. |
| Formation of a white precipitate in the sample | Hydrolysis to the corresponding carboxylic acid, which may be less soluble. | Ensure all solvents and reagents are anhydrous. Use aprotic solvents for reactions and storage of solutions. |
| Inconsistent reaction yields when using the compound as a starting material | Decomposition of the β-keto ester under the reaction conditions. | Avoid strongly acidic or basic conditions, especially in the presence of water. If the reaction requires such conditions, consider using a protecting group for the ketone. Perform reactions at the lowest effective temperature. |
| Appearance of an unexpected peak corresponding to cyclohexanone in GC-MS analysis | Thermal decomposition in the GC inlet or hydrolysis followed by decarboxylation during sample preparation or analysis. | Optimize GC-MS parameters to use the lowest possible inlet temperature. Ensure samples are dry before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry place. For optimal preservation, storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended. This minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can catalyze the hydrolysis of the ester, which is the initial step of decomposition. Therefore, it is crucial to maintain a neutral pH during storage and in reaction mixtures whenever possible. If your experiment requires acidic or basic conditions, the reaction time and temperature should be minimized to reduce the extent of decomposition.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: While this compound is soluble in many organic solvents, using protic solvents, especially in the presence of acid or base, can facilitate hydrolysis. For reactions or long-term storage in solution, it is advisable to use dry, aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene to prevent decomposition.
Q4: My experiment requires heating. How can I prevent the decarboxylation of this compound?
A4: If heating is necessary, it is critical to first ensure that the compound has not been hydrolyzed to the corresponding β-keto acid, as the acid is much more susceptible to thermal decarboxylation. To minimize decomposition, use the lowest possible temperature for the shortest duration necessary. Running the reaction under anhydrous conditions will help prevent the initial hydrolysis step.
Q5: When should I consider using a protecting group for the ketone functionality?
A5: If your synthetic route involves strong nucleophiles, bases, or reducing agents that could react with the ketone, or if you need to perform a reaction under conditions that would promote decarboxylation of the unprotected β-keto ester, using a protecting group is a prudent strategy. Acetal formation is a common method for protecting ketones.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Storage of this compound
This protocol describes how to prepare a stock solution of this compound under anhydrous conditions for use in moisture-sensitive reactions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, toluene)
-
Oven-dried glassware (e.g., vial with a PTFE-lined cap, syringe)
-
Inert gas source (argon or nitrogen) with a manifold
-
Septa
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Place the vial containing the required amount of this compound under an inert atmosphere.
-
Using a dry syringe, add the desired volume of anhydrous solvent to the vial.
-
Seal the vial with a septum and parafilm.
-
Store the solution at the recommended temperature (2-8°C) and under an inert atmosphere.
Protocol 2: General Procedure for Acetal Protection of the Ketone in this compound
This protocol provides a general method for the protection of the ketone functionality as a cyclic acetal, which can prevent unwanted side reactions and decomposition.
Materials:
-
This compound
-
Ethylene glycol
-
Anhydrous toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound, anhydrous toluene, and ethylene glycol (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the protected product.
Deprotection: The acetal protecting group can typically be removed by stirring with aqueous acid (e.g., dilute HCl) in a solvent such as acetone or THF.
Visualizations
Caption: Workflow for preventing the decomposition of this compound.
Caption: The primary decomposition pathway of this compound.
References
Technical Support Center: Stereoselective Reduction of Methyl 3-Oxocyclohexanecarboxylate
Welcome to the technical support center for the stereoselective reduction of methyl 3-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective reduction of this compound?
The main challenge lies in controlling the diastereoselectivity of the reduction. The reduction of the ketone can produce two diastereomeric hydroxy esters: cis-methyl 3-hydroxycyclohexanecarboxylate and trans-methyl 3-hydroxycyclohexanecarboxylate. The ratio of these products is highly dependent on the reaction conditions, particularly the choice of reducing agent and the solvent system. The key to controlling the stereochemical outcome is to influence the direction of hydride attack on the carbonyl group, which can be achieved by exploiting steric and electronic effects within the substrate and the reagent.
Q2: How can I selectively synthesize the cis or trans diastereomer?
The selective synthesis of either the cis or trans diastereomer is typically achieved by choosing a reducing agent and conditions that favor one of two controlling mechanisms: chelation control or non-chelation (steric) control.
-
Cis Isomer (Chelation Control): To favor the cis isomer, a combination of a sodium borohydride with a Lewis acid, such as cerium(III) chloride (the Luche reduction), is often used. The cerium ion coordinates to both the carbonyl oxygen and the ester oxygen, creating a rigid cyclic intermediate. This chelation blocks one face of the carbonyl group, directing the hydride attack from the less hindered face to predominantly form the cis alcohol.
-
Trans Isomer (Non-Chelation/Steric Control): For the selective formation of the trans isomer, a sterically hindered reducing agent like L-Selectride® is commonly employed. Due to its large size, L-Selectride® will preferentially attack the carbonyl from the less sterically hindered equatorial direction, leading to the formation of the axial alcohol, which corresponds to the trans product.
Q3: What is the role of the Felkin-Anh model in predicting the stereochemical outcome?
The Felkin-Anh model is a useful predictive tool in the absence of strong chelating effects. It helps to rationalize the stereochemical outcome by considering the steric and electronic interactions in the transition state. For cyclohexanones, the model predicts that the nucleophile (hydride) will attack the carbonyl carbon at the Bürgi-Dunitz angle, avoiding steric clashes with the largest adjacent substituents. In the case of this compound, the conformation of the ring and the position of the ester group will influence the preferred trajectory of hydride attack according to this model, generally favoring the formation of the thermodynamically more stable equatorial alcohol (trans product) with small hydride reagents.
Q4: Can biocatalysis be used for this reduction?
Yes, biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a well-established method for the asymmetric reduction of β-keto esters. This method can offer high enantioselectivity, producing one enantiomer in high excess. However, the diastereoselectivity can be more variable and is dependent on the specific strain of yeast, the reaction medium (e.g., water, organic solvents, or ionic liquids), and other conditions such as the co-substrate used (e.g., glucose or sucrose).[1] While baker's yeast primarily provides access to optically active products, further optimization may be required to control the diastereomeric ratio.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
| Possible Cause | Troubleshooting Steps |
| Incorrect Reducing Agent for Desired Isomer | - For the cis isomer, ensure a chelating system like NaBH₄/CeCl₃ is used. - For the trans isomer, use a bulky reducing agent like L-Selectride®. |
| Reaction Temperature Too High | - Lowering the reaction temperature (e.g., to -78 °C) often increases stereoselectivity by favoring the transition state with the lowest activation energy. |
| Inappropriate Solvent | - For chelation control, protic solvents like methanol are typically used with NaBH₄/CeCl₃. - For non-chelation control with bulky hydrides, aprotic solvents like THF are preferred. |
| Presence of Water | - For reactions with highly reactive hydrides like L-Selectride®, ensure anhydrous conditions to prevent quenching of the reagent and side reactions. |
Issue 2: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC. - If the reaction has stalled, consider adding more reducing agent or extending the reaction time. |
| Decomposition of Product or Starting Material | - Ensure the work-up procedure is appropriate. For instance, acidic or basic conditions during work-up can sometimes lead to side reactions. - Check the stability of the starting material and product under the reaction conditions. |
| Reagent Instability | - Use freshly opened or properly stored reducing agents. Hydride reagents can decompose upon exposure to moisture. |
| Sub-optimal Stoichiometry | - Ensure the correct molar equivalents of the reducing agent are used. An excess is often required. |
Issue 3: Difficulty in Separating Diastereomers
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Diastereomers | - Optimize the solvent system for flash column chromatography. A less polar solvent system may improve separation. - Consider derivatization of the alcohol to increase the polarity difference between the diastereomers before chromatography. |
Quantitative Data Summary
The following table summarizes typical diastereomeric ratios and yields for the reduction of substituted cyclohexanones under different conditions. Note that specific results for this compound may vary.
| Reducing Agent | Substrate | Major Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| NaBH₄ | 4-tert-butylcyclohexanone | trans | 19:81 | ~90 | General textbook example |
| L-Selectride® | 4-tert-butylcyclohexanone | cis | 95:5 | >90 | General textbook example |
| NaBH₄ / CeCl₃ | Polyfunctional Cyclohexanone | cis | >20:1 | 97 | [2] |
| Sodium in THF/Isopropanol | β-Enaminoketone | cis | 89:11 | 75 | [3] |
Experimental Protocols
Protocol 1: Synthesis of cis-Methyl 3-Hydroxycyclohexanecarboxylate (Chelation Control)
This protocol is adapted from the Luche reduction methodology.
Materials:
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This compound
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
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Add NaBH₄ (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~4.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
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Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of trans-Methyl 3-Hydroxycyclohexanecarboxylate (Non-Chelation Control)
This protocol utilizes a sterically hindered hydride reagent.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Biocatalytic Reduction using Baker's Yeast
This protocol provides a general method for the enantioselective reduction of a β-keto ester.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Celite®
-
Ethyl acetate
Procedure:
-
In a large flask, suspend baker's yeast (e.g., 50 g) in a solution of sucrose (e.g., 50 g) in warm water (e.g., 250 mL).
-
Stir the mixture at room temperature for about 30 minutes to activate the yeast.
-
Add this compound (1.0 g) to the fermenting yeast suspension.
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Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or GC.
-
Upon completion, add Celite® to the mixture and filter through a pad of Celite® to remove the yeast cells.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of Commercial Methyl 3-Oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial methyl 3-oxocyclohexanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The final product is discolored (yellow or brown tint).
-
Possible Cause A: Presence of high molecular weight byproducts.
-
Solution: Treat the crude product with activated charcoal. Stir a small amount of activated charcoal with the liquid product for a short period, followed by filtration to remove the charcoal and adsorbed impurities. For more significant discoloration, column chromatography is recommended.[1]
-
-
Possible Cause B: Thermal degradation during distillation.
-
Solution: Perform vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the distillation apparatus is clean and free of contaminants.
-
Issue 2: The presence of acidic impurities is detected in the final product (e.g., by pH testing of a wash or spectroscopic analysis).
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Possible Cause: Incomplete removal of acidic starting materials or byproducts from synthesis.
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Solution: Perform a thorough wash of the organic solution with a saturated sodium bicarbonate solution. This will convert acidic impurities into their water-soluble salts, which can then be removed in the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic.
-
Issue 3: The purified product contains residual solvents.
-
Possible Cause: Inadequate removal of extraction or chromatography solvents.
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Solution: After purification, remove residual solvents under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating of the sample during evaporation can aid in the removal of less volatile solvents.
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Issue 4: Low recovery of the purified product.
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Possible Cause A: Product loss during aqueous washes.
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Solution: Ensure that the pH of the aqueous washes is not strongly acidic or basic, which could lead to hydrolysis of the ester. Use saturated sodium bicarbonate for neutralizing acids and brine washes to reduce the solubility of the organic product in the aqueous phase.
-
-
Possible Cause B: Inefficient separation during chromatography.
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Solution: Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) beforehand to ensure good separation between the product and impurities. Ensure the column is packed properly to avoid channeling.[1]
-
-
Possible Cause C: Product co-distilling with impurities.
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Solution: Use fractional distillation for impurities with boiling points close to the product. Ensure the distillation column has sufficient theoretical plates for the required separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is often synthesized via the Dieckmann condensation of dimethyl adipate.[2] Potential impurities arising from this process include:
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Unreacted starting materials (dimethyl adipate).
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Byproducts from intermolecular condensation.
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Residual base catalyst (e.g., sodium methoxide).
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Methanol from the reaction or workup.
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Water.
Q2: What is the expected purity of commercial this compound?
A2: The purity of commercial grades of this compound is typically in the range of 96-98%.[3] Higher purity grades are also available.
Q3: Which purification method is most effective for achieving high purity?
A3: Both fractional distillation and column chromatography can be effective. The choice depends on the nature of the impurities. Fractional distillation is suitable for removing volatile impurities with different boiling points. Column chromatography is excellent for removing non-volatile or colored impurities and byproducts with similar boiling points to the product.[1] For achieving the highest purity ( >99%), a combination of methods, such as distillation followed by chromatography, may be necessary.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): To quantify volatile impurities and confirm the identity of the main component.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the expected functional groups (ester and ketone) and the absence of impurities like carboxylic acids (broad O-H stretch).
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity | Achievable Purity | Advantages | Disadvantages |
| Fractional Distillation | 90-95% | 95-98% | Scalable, effective for volatile impurities. | Less effective for azeotropes and impurities with close boiling points; risk of thermal degradation. |
| Column Chromatography | 90-98% | >99% | High resolution for a wide range of impurities, including non-volatile and colored ones. | Can be time-consuming, requires solvents, may have lower recovery.[1] |
| Activated Charcoal Treatment | 95-98% | No significant purity increase | Effective for removing colored impurities. | Does not remove other organic impurities effectively.[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated distillation column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.
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Sample Preparation: Place the crude this compound into a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
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Distillation:
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Connect the apparatus to a vacuum pump and gradually reduce the pressure.
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Begin heating the distillation flask gently with a heating mantle.
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Collect a forerun fraction containing any low-boiling impurities.
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Carefully collect the main fraction at the expected boiling point of this compound under the applied pressure.
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Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Analysis: Analyze the purified fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
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Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexanes (e.g., 1:9 to 3:7 v/v) is a good starting point to achieve an Rf value of approximately 0.3-0.4 for the product.[1]
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions of a suitable volume.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Analysis: Confirm the purity of the combined fractions using an appropriate analytical method.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
common pitfalls in the handling and storage of methyl 3-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-oxocyclohexanecarboxylate. It addresses common pitfalls in the handling and storage of this compound to ensure the integrity of your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the handling and storage of this compound.
Issue 1: Unexpected experimental results or low yield.
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Question: My reaction with this compound is giving low yields or unexpected side products. Could the starting material have degraded?
-
Answer: Yes, degradation of this compound is a common cause of poor experimental outcomes. As a β-keto ester, it is susceptible to hydrolysis and subsequent decarboxylation, especially in the presence of acid or base, even in trace amounts. Enolization can also affect its reactivity.
Troubleshooting Steps:
-
Check for Impurities: Analyze your sample of this compound using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products.
-
Verify pH of Solutions: Ensure that all solvents and reagents used are neutral and anhydrous, as acidic or basic conditions can catalyze hydrolysis.[1][2]
-
Review Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a dry and cool environment.
-
Purify the Compound: If degradation is suspected, consider purifying the this compound by distillation under reduced pressure.
-
Issue 2: Change in the physical appearance of the compound.
-
Question: My this compound, which is normally a colorless to light yellow liquid, has developed a different color or appears cloudy. What could be the cause?
-
Answer: A change in appearance can indicate decomposition or contamination. The formation of acidic or enolic species, followed by potential side reactions, can lead to discoloration. Cloudiness might suggest the presence of water and hydrolysis products.
Troubleshooting Steps:
-
Assess Water Content: Use Karl Fischer titration to determine the water content of your sample.
-
Analytical Characterization: As with unexpected results, use GC, HPLC, or NMR to identify the nature of the impurities.
-
Proper Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound?
-
A1: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q2: How can I minimize the risk of hydrolysis during my experiments?
-
A2: To prevent hydrolysis, use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere. Avoid acidic and basic conditions unless they are a required part of your reaction mechanism.[1]
-
-
Q3: Is this compound prone to enolization?
-
A3: Yes, like other β-keto esters, it can exist in equilibrium with its enol tautomer. This is an important consideration as the enol form has different reactivity compared to the keto form. The position of this equilibrium can be influenced by the solvent and temperature.
-
Storage
-
Q4: What are the ideal storage conditions for this compound?
-
Q5: How does exposure to air and moisture affect the stability of the compound?
-
A5: Exposure to atmospheric moisture can lead to hydrolysis, converting the ester into 3-oxocyclohexanecarboxylic acid. This β-keto acid is unstable and can readily undergo decarboxylation to produce cyclohexanone.
-
Quantitative Data
The stability of β-keto esters is highly dependent on the specific conditions. The following table summarizes general expectations for the stability of this compound under various conditions.
| Condition | Potential Pitfall(s) | Recommended Practices |
| Acidic (low pH) | Hydrolysis to the corresponding β-keto acid, followed by potential decarboxylation. | Use neutral or buffered systems where possible. If acidic conditions are necessary, keep reaction times and temperatures to a minimum. |
| Basic (high pH) | Hydrolysis (saponification) to the carboxylate salt. Enolate formation can also occur, potentially leading to side reactions. | Use non-aqueous bases if possible. If aqueous bases are used, be aware of the potential for irreversible hydrolysis. |
| Elevated Temperature | Can accelerate decomposition pathways, particularly decarboxylation of the hydrolyzed product. | Use the lowest effective temperature for your reaction or process. |
| Presence of Water | Facilitates hydrolysis. | Use anhydrous solvents and handle under an inert atmosphere. |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ¹H NMR
-
Sample Preparation: Dissolve a small amount of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic peaks of the main compound.
-
The presence of a broad singlet corresponding to a carboxylic acid proton could indicate hydrolysis to 3-oxocyclohexanecarboxylic acid.
-
Signals corresponding to cyclohexanone would indicate subsequent decarboxylation.
-
The presence of a peak around 12 ppm could suggest the presence of the enol tautomer.
-
Protocol 2: Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas (e.g., nitrogen or argon).
-
Solvent and Reagent Handling: Use freshly distilled or commercially available anhydrous solvents. Transfer liquids using syringes or cannulas.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the experiment.
Visualizations
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 3. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]
Technical Support Center: Analysis of Methyl 3-Oxocyclohexanecarboxylate by HPLC
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the analysis of methyl 3-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the HPLC analysis of this compound?
A1: The primary challenge is managing the keto-enol tautomerism of the molecule. This compound, a β-keto ester, exists in equilibrium between its keto and enol forms. If the interconversion is slow relative to the chromatographic timescale, it can result in peak broadening, splitting, or shoulders, complicating quantification and reducing method robustness.[1]
Q2: What type of HPLC column is recommended for this analysis?
A2: A reverse-phase C18 column is the standard choice for separating moderately polar compounds like this compound. These columns separate analytes based on hydrophobicity. A typical column might have dimensions of 4.6 mm x 150 mm with 5 µm particles, but this can be optimized based on the desired resolution and run time.
Q3: How can I improve poor peak shape caused by tautomerism?
A3: There are two main strategies to obtain a single, sharp peak:
-
Adjust Mobile Phase pH: Making the mobile phase acidic can accelerate the interconversion between tautomers, causing them to elute as a single, averaged peak. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is a common approach.[1][2]
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) can also speed up the keto-enol interconversion, leading to a sharper, more symmetrical peak.[1]
Q4: What is a suitable mobile phase for this analysis?
A4: A common mobile phase is a mixture of acetonitrile and water.[2] The exact ratio should be optimized to achieve the desired retention time. To address tautomerism and improve peak shape, the mobile phase should be acidified, for example, with 0.1% formic acid or phosphoric acid.[1][2][3]
Q5: How should I prepare my sample for injection?
A5: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[2] It is critical to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system tubing.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad, split, or tailing peaks | 1. Keto-enol tautomerism: Slow interconversion on the column.[1] 2. Column overload: Injecting too much sample. 3. Secondary silanol interactions: Analyte interacting with active sites on the silica packing.[4] 4. Column contamination or degradation. | 1. Add 0.1% formic or phosphoric acid to the mobile phase.[1][2][3] Increase column temperature by 5-10°C.[1] 2. Dilute the sample. 3. Use a well-end-capped column or add a competitive base to the mobile phase (if compatible). Lowering the mobile phase pH will also suppress silanol interactions.[5] 4. Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
| Shifting or unstable retention times | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile component.[6] 2. Fluctuating column temperature: Lack of a column oven or unstable laboratory temperature. 3. Column not fully equilibrated: Insufficient equilibration time after changing mobile phase composition. 4. Pump issues or leaks: Inconsistent flow rate. | 1. Prepare fresh mobile phase daily and keep reservoirs capped. Ensure proper degassing.[5][6] 2. Use a thermostatted column compartment. 3. Equilibrate the column with at least 10-15 column volumes of the new mobile phase. 4. Check for leaks in fittings and pump seals. Purge the pump to remove air bubbles. |
| High system backpressure | 1. Blocked column frit: Particulate matter from the sample or mobile phase. 2. Precipitation of buffer in the mobile phase: Using an incompatible organic modifier concentration with a buffer. 3. Blockage in tubing or injector. | 1. Filter all samples and mobile phases.[2] If a blockage occurs, try back-flushing the column (disconnect from the detector first). 2. Ensure buffer is soluble in the highest concentration of organic solvent used. Flush the system with water. 3. Systematically loosen fittings to identify the location of the blockage. |
| Ghost peaks | 1. Contamination from previous injection (carryover). 2. Impurities in the mobile phase or sample diluent. [5] 3. Late-eluting compounds from a previous complex sample. | 1. Implement a needle wash step in the autosampler method. Run a blank injection (mobile phase only) to confirm. 2. Use high-purity, HPLC-grade solvents.[5] 3. Add a high-organic wash step at the end of the gradient to elute strongly retained compounds. |
Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization will be required for specific applications.
1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (or phosphoric acid).
-
This compound standard.
-
0.22 µm or 0.45 µm syringe filters.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of mobile phase (premixed at the starting gradient condition) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range for the calibration curve.
3. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) |
| Gradient | 40% B to 70% B over 10 minutes (starting point) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm or 254 nm |
| Run Time | ~15 minutes (including wash and re-equilibration) |
4. Sample Preparation
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: A standard workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-hexyl-3-oxocyclopentanecarboxylate | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Regioselectivity in Reactions with Methyl 3-Oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving methyl 3-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity with this compound?
This compound is an asymmetric ketone with two distinct enolizable positions (C2 and C6) alpha to the carbonyl group. The primary challenge is to selectively functionalize one of these positions over the other. The presence of the electron-withdrawing methoxycarbonyl group at C1 influences the acidity of the neighboring protons, making the C2 protons generally more acidic than the C6 protons. This inherent electronic bias must be carefully managed to achieve the desired regiochemical outcome.
Q2: What are the key strategies to control regioselectivity in reactions of this compound?
The regioselectivity of reactions such as alkylation, aldol condensation, and Michael addition is primarily controlled by the selective formation of either the kinetic or thermodynamic enolate.[1]
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Kinetic Control: Favors the formation of the less substituted or more rapidly formed enolate. This is typically achieved by using a strong, sterically hindered base at low temperatures.[2]
-
Thermodynamic Control: Favors the formation of the most stable, typically more substituted, enolate. This is achieved using a smaller, less hindered base at higher temperatures, allowing the system to reach equilibrium.[2]
Another strategy is the use of Stork enamine chemistry, which can provide alternative regioselectivity compared to enolate-based methods.[3][4]
Q3: Which enolate of this compound is the kinetic and which is the thermodynamic?
-
The kinetic enolate is formed by deprotonation at the C2 position. The protons at C2 are more sterically accessible and are acidified by the adjacent ester group.
-
The thermodynamic enolate is formed by deprotonation at the C6 position, leading to a more substituted and therefore more stable double bond within the enolate structure.[5]
Troubleshooting Guides
Problem 1: Poor regioselectivity in alkylation, with a mixture of C2 and C6 alkylated products.
-
Possible Cause: The reaction conditions are allowing for the formation of both the kinetic and thermodynamic enolates. This can happen if the temperature is too high for kinetic control or if the base is not sufficiently strong or hindered to ensure irreversible deprotonation.
-
Solution for C2 Alkylation (Kinetic Product):
-
Base Selection: Use a strong, bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA).[2]
-
Temperature Control: Maintain a very low temperature, typically -78 °C, throughout the deprotonation and alkylation steps.[2]
-
Solvent: Use an aprotic solvent like tetrahydrofuran (THF).[1]
-
Reaction Time: Keep the deprotonation time short before adding the electrophile.[2]
-
-
Solution for C6 Alkylation (Thermodynamic Product):
-
Base Selection: Use a smaller, strong base that allows for equilibration, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[2]
-
Temperature Control: Use higher temperatures, from room temperature up to the reflux temperature of the solvent, to allow the enolates to equilibrate.[2]
-
Reaction Time: Allow for a longer reaction time to ensure the system reaches thermodynamic equilibrium before adding the electrophile.[2]
-
Problem 2: The Robinson annulation reaction is giving a complex mixture of products.
-
Possible Cause: The initial Michael addition, which is the first step of the Robinson annulation, is not regioselective.[6][7] The subsequent intramolecular aldol condensation can then occur from different intermediate enolates, leading to multiple products.[8][9]
-
Solution:
-
Control the Michael Addition: Ensure the conditions for the initial Michael addition favor the desired enolate. For reaction at the C2 position, use kinetic conditions (e.g., LDA, -78 °C) to form the enolate before adding the Michael acceptor (e.g., methyl vinyl ketone).
-
Consider an Alternative: The Stork enamine synthesis can be a more regioselective method for Michael additions, often favoring addition at the less substituted alpha-carbon.[3][10]
-
Data Presentation
Table 1: Conditions for Regioselective Enolate Formation
| Control Type | Target Position | Base | Temperature | Solvent | Key Characteristics |
| Kinetic | C2 | Lithium Diisopropylamide (LDA) | -78 °C | THF | Rapid, irreversible deprotonation at the less hindered, more acidic site.[2] |
| Thermodynamic | C6 | Sodium Hydride (NaH) | Room Temp to Reflux | THF, DME | Reversible deprotonation, allowing equilibrium to favor the more stable enolate.[2] |
Table 2: Expected Regioselectivity in Alkylation Reactions
| Control Type | Electrophile | Expected Major Product | Approximate Regiomeric Ratio (C2:C6) |
| Kinetic | Methyl Iodide | Methyl 1-methyl-2-oxocyclohexane-3-carboxylate | > 95:5 |
| Thermodynamic | Methyl Iodide | Methyl 5-methyl-2-oxocyclohexane-1-carboxylate | < 10:90 |
Note: Ratios are illustrative and can vary based on the specific electrophile and precise reaction conditions.
Experimental Protocols
Protocol 1: Kinetically Controlled C2 Alkylation of this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation:
-
Prepare a 1.0 M solution of LDA in THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
-
Deprotonation:
-
Cool the flask containing the substrate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the kinetic enolate.
-
-
Alkylation:
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamically Controlled C6 Alkylation of this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation:
-
Wash sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) with hexanes to remove the oil and suspend it in anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
-
Deprotonation and Equilibration:
-
Add the substrate solution dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours to allow for complete deprotonation and equilibration to the thermodynamic enolate.
-
-
Alkylation:
-
Cool the reaction mixture to room temperature.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Stir at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Formation of kinetic vs. thermodynamic enolates.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. web.mit.edu [web.mit.edu]
- 2. ochemacademy.com [ochemacademy.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. google.com [google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Purity Analysis of Methyl 3-Oxocyclohexanecarboxylate: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of methyl 3-oxocyclohexanecarboxylate, a key building block in chemical synthesis. We present detailed experimental protocols, comparative performance data, and a visual workflow to aid in selecting the most suitable analytical method.
Introduction to Analytical Techniques
Both GC-MS and HPLC are powerful separation techniques used to identify and quantify individual components within a mixture[1]. The choice between them largely depends on the physicochemical properties of the analyte, such as volatility and thermal stability[2][3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and semi-volatile compounds that can be vaporized without decomposition.[1][3] GC separates components based on their boiling points and interactions with a stationary phase, while MS provides definitive identification based on their unique mass fragmentation patterns.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is better suited for non-volatile or thermally labile compounds.[1][5] Separation occurs as a liquid mobile phase carries the sample through a column packed with a stationary phase, and components are separated based on their differential interactions.[1]
Experimental Protocols
A validated and reliable analytical method is crucial for accurate quantification and identification. The following sections detail the key steps in the GC-MS analysis of this compound.
GC-MS Protocol for this compound Purity Analysis
This protocol is designed for the identification and quantification of volatile impurities in this compound.
1. Sample Preparation:
-
Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as acetone or ethyl acetate.[6]
-
Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL. For quantitative analysis, further dilution to around 10-100 µg/mL is often suitable.[6]
-
Filtration: If the sample contains particulate matter, it should be filtered through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[6]
-
Vialing: Transfer the final solution into a 1.5 mL glass autosampler vial.[6]
2. Instrumentation and Conditions: The following table outlines the recommended parameters for the GC-MS system.
| Parameter | Condition | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating a wide range of semi-volatile organic compounds.[5] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | An inert gas that provides good chromatographic efficiency.[5][6] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample.[5][6] |
| Injection Mode | Split (e.g., 20:1 to 50:1 ratio) | Prevents column overloading with a high-concentration sample, ensuring sharp peaks.[5][7] |
| Injection Volume | 1 µL | A standard volume for capillary GC.[5][6] |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature gradient is essential for eluting compounds with different boiling points, from volatile starting materials to less volatile by-products.[5] |
| Mass Spectrometer (MS) | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[5][6] |
| Ion Source Temp. | 230 °C | Standard temperature for maintaining ion formation and stability.[5][6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns that can be compared with mass spectral libraries for confident identification.[5][6] |
| Mass Range | m/z 40-400 | Covers the expected mass range of the parent compound (MW: 156.18 g/mol ) and its potential fragments and impurities.[5][7] |
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of soluble compounds in the liquid phase followed by various detection methods (e.g., UV-Vis). |
| Applicability | Excellent for volatile and thermally stable compounds like this compound.[3] | Suitable for non-volatile, thermally unstable, or high molecular weight impurities.[3] |
| Specificity | Very High. Mass spectra provide a "fingerprint" for definitive compound identification.[1] | Moderate to High. Retention time is the primary identifier; less specific than MS unless coupled with a mass spectrometer (LC-MS). |
| Sensitivity | High. Capable of detecting trace-level impurities.[8] | Varies with detector type; can be very sensitive but generally requires more sample than GC.[8] |
| Sample Preparation | Requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities. | Requires dissolution in the mobile phase. Generally simpler for solid samples.[3] |
| Typical Purity Result | >99% (by peak area normalization) | >99% (by peak area normalization) |
| Key Advantages | Superior identification of unknown volatile impurities.[3] High separation efficiency.[3] | Broader application range for various compound types.[3] Non-destructive. |
Experimental Workflow and Data Visualization
The logical flow of the GC-MS analysis, from sample preparation to data interpretation, is a critical aspect of the methodology.
Caption: Workflow for purity analysis by GC-MS.
Conclusion
For determining the purity of this compound, GC-MS is a highly effective and specific method. Its strength lies in the ability to separate volatile components with high resolution and provide unambiguous identification of impurities through mass spectrometry.[4] While HPLC is a valuable alternative, particularly if non-volatile or thermally sensitive impurities are expected, GC-MS offers superior specificity for the likely range of by-products and residual starting materials associated with this compound. The detailed protocol and comparative data in this guide should empower researchers to make an informed decision for their analytical needs.
References
- 1. smithers.com [smithers.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
comparison of different synthetic routes to methyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-oxocyclohexanecarboxylate is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Its versatile structure, featuring a cyclic ketone and a methyl ester, allows for various chemical modifications, making it a crucial building block in medicinal chemistry. This guide provides a comparative analysis of different synthetic routes to this key compound, offering an objective evaluation of their performance based on experimental data. Detailed methodologies for the principal synthetic strategies are provided to assist researchers in selecting the most appropriate route for their specific requirements.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways. This guide focuses on three primary methods: the Dieckmann Condensation, a Michael Addition-based approach, and the Birch Reduction of 3-methoxybenzoic acid. A summary of their key performance indicators is presented in the table below.
| Parameter | Dieckmann Condensation | Michael Addition-Cyclization | Birch Reduction & Hydrolysis |
| Starting Materials | Dimethyl pimelate | Methyl acetoacetate, Acrylonitrile | 3-Methoxybenzoic acid |
| Key Reagents | Sodium methoxide | Sodium ethoxide, Sulfuric acid | Sodium, Liquid ammonia, Ethanol |
| Reaction Time | 8 - 12 hours | 6 - 8 hours | ~4 hours (for reduction) + hydrolysis time |
| Overall Yield | ~75% (for the corresponding ethyl ester) | ~82% (for the corresponding ethyl ester) | Moderate to Good (variable) |
| Purity (by GC-MS) | ~96% (for the corresponding ethyl ester) | ~98% (for the corresponding ethyl ester) | Variable, requires careful purification |
| Advantages | Well-established, reliable for 6-membered rings. | Higher yield, milder initial reaction conditions. | Readily available starting material, novel approach. |
| Disadvantages | Requires strictly anhydrous conditions, can be challenging to scale up. | Involves toxic acrylonitrile, multi-step process. | Requires specialized equipment for handling liquid ammonia, can produce side products. |
Synthetic Route Selection Workflow
The choice of synthetic route for this compound is often dictated by the specific needs of the research project, including scale, available resources, and desired purity. The following workflow provides a logical guide for selecting the most suitable method.
Caption: A decision-making workflow for selecting a synthetic route to this compound based on research priorities.
Experimental Protocols
Route 1: Dieckmann Condensation of Dimethyl Pimelate
This classical approach involves the intramolecular cyclization of a 1,7-diester to form the corresponding β-keto ester. The Dieckmann condensation is a reliable method for the formation of six-membered rings.[1]
Experimental Procedure:
-
Reaction Setup: A solution of dimethyl pimelate in an anhydrous, non-polar solvent such as toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Addition: Sodium methoxide is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.
-
Reaction: The reaction mixture is then heated to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford methyl 2-oxocyclohexanecarboxylate.
-
Isomerization: The resulting methyl 2-oxocyclohexanecarboxylate can be isomerized to the desired this compound through subsequent hydrolysis, decarboxylation, and re-esterification, or via other established isomerization protocols.
Route 2: Michael Addition-Cyclization
This route offers a potentially higher-yielding alternative to the Dieckmann condensation.[2] It involves the Michael addition of a β-keto ester to an α,β-unsaturated nitrile, followed by an intramolecular cyclization.
Experimental Procedure:
-
Michael Addition: To a stirred solution of sodium ethoxide in ethanol, methyl acetoacetate is added dropwise at room temperature. After a short period of stirring, acrylonitrile is added slowly, maintaining the temperature below 30°C. The reaction mixture is then stirred for 4-6 hours.
-
Cyclization: The reaction mixture is then carefully acidified with concentrated sulfuric acid and heated to reflux for 2-3 hours to induce cyclization.
-
Work-up: After cooling, the reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Route 3: Birch Reduction of 3-Methoxybenzoic Acid
This method provides an alternative synthetic strategy starting from a readily available aromatic compound. The Birch reduction of an alkoxy-substituted benzoic acid, followed by hydrolysis of the resulting enol ether, yields the corresponding β-keto ester.[3][4]
Experimental Procedure:
-
Birch Reduction: In a flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed. Small pieces of sodium are added until a persistent blue color is obtained. A solution of 3-methoxybenzoic acid in anhydrous ethanol and diethyl ether is then added dropwise. The reaction is stirred for approximately 4 hours.
-
Quenching: The reaction is quenched by the careful addition of a proton source, such as ammonium chloride, until the blue color disappears. The ammonia is then allowed to evaporate.
-
Hydrolysis: The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to hydrolyze the intermediate enol ether. The mixture may require heating to ensure complete hydrolysis.
-
Esterification: The resulting 3-oxocyclohexanecarboxylic acid is then esterified using standard methods, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Purification: The final product, this compound, is isolated by extraction and purified by vacuum distillation.
Conclusion
The selection of a synthetic route for this compound is a critical decision that can significantly impact the efficiency and feasibility of a research project. The Dieckmann condensation represents a well-established and reliable method, while the Michael addition-cyclization pathway offers the potential for higher yields under milder initial conditions. The Birch reduction provides a novel alternative from a different class of starting materials. Researchers should carefully consider the advantages and disadvantages of each route, as outlined in this guide, in the context of their specific experimental constraints and research objectives.
References
A Comparative Guide to the Reactivity of Methyl 3-Oxocyclohexanecarboxylate and Ethyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes efficiently and economically. Methyl 3-oxocyclohexanecarboxylate and ethyl 3-oxocyclohexanecarboxylate are two closely related β-keto esters that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Their bifunctional nature, possessing both a ketone and an ester group, allows for a rich and diverse chemistry. This guide provides an objective comparison of their reactivity, supported by experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and ethyl 3-oxocyclohexanecarboxylate is presented below. These properties can influence their behavior in chemical reactions, including solubility and boiling points, which are important considerations for reaction setup and workup procedures.
| Property | This compound | Ethyl 3-Oxocyclohexanecarboxylate |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |
| Molecular Weight | 156.18 g/mol [1] | 170.21 g/mol [2][3] |
| CAS Number | 13148-83-9 | 33668-25-6[4] |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[4] |
| Boiling Point | Not available | 249 °C[2] |
| Density | Not available | 1.083 g/cm³[2] |
| Flash Point | Not available | 104 °C[2] |
Comparative Reactivity Analysis
The primary difference in reactivity between methyl and ethyl 3-oxocyclohexanecarboxylate stems from the steric hindrance imparted by the alkyl group of the ester functionality. In general, the methyl ester is expected to be slightly more reactive in reactions where nucleophilic attack at the ester carbonyl is a key step, due to the smaller size of the methyl group compared to the ethyl group. This difference, while often subtle, can influence reaction rates and yields.
Alkylation
Hydrolysis and Decarboxylation
The hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid, is a key synthetic sequence that ultimately yields a cyclohexanone derivative. The rate of ester hydrolysis is influenced by steric effects. It is generally observed that methyl esters hydrolyze at a slightly faster rate than ethyl esters under both acidic and basic conditions due to the greater accessibility of the carbonyl carbon to the nucleophile (e.g., water or hydroxide).
While no direct comparative data was found for the title compounds, the following table presents hypothetical comparative data based on general trends observed for other β-keto esters in common reactions.
| Reaction | Reagents & Conditions | This compound (Hypothetical Outcome) | Ethyl 3-Oxocyclohexanecarboxylate (Hypothetical Outcome) |
| α-Alkylation | 1. NaH, THF2. CH₃I | Good to excellent yield, slightly faster reaction time. | Good to excellent yield. |
| Hydrolysis | NaOH, H₂O/EtOH, reflux | Faster rate of hydrolysis. | Slower rate of hydrolysis. |
| Decarboxylation | H₃O⁺, heat | Proceeds readily after hydrolysis. | Proceeds readily after hydrolysis. |
Experimental Protocols
The following are representative experimental protocols for key transformations of 3-oxocyclohexanecarboxylates. These can be adapted for both the methyl and ethyl esters.
Protocol 1: α-Alkylation of 3-Oxocyclohexanecarboxylate
This procedure describes the methylation of the α-carbon.
Materials:
-
Methyl or Ethyl 3-oxocyclohexanecarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 3-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis and Decarboxylation of 3-Oxocyclohexanecarboxylate
This two-step, one-pot procedure converts the β-keto ester to cyclohexanone.
Materials:
-
Methyl or Ethyl 3-oxocyclohexanecarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 3-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify to pH ~1 with concentrated HCl.
-
Continue to heat the acidified mixture at reflux for several hours to effect decarboxylation (evolution of CO₂ should be observed).
-
Cool the mixture to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclohexanone by distillation if necessary.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the chemical transformations and decision-making processes involved, the following diagrams are provided.
Conclusion
Both methyl and ethyl 3-oxocyclohexanecarboxylate are valuable intermediates in organic synthesis. Their reactivity is largely comparable, with the primary distinction arising from the steric bulk of the ester's alkyl group. For reactions that are sensitive to steric hindrance or where a faster rate of hydrolysis is desired, this compound may be the preferred choice. In many other cases, the difference in reactivity is likely to be negligible, and the decision may be guided by other factors such as cost and availability. This guide provides a foundational understanding to assist researchers in navigating these choices in their synthetic endeavors.
References
- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 33668-25-6, Ethyl 3-oxocyclohexane-1-carboxylate, 3-Cyclohexanonecarboxylic acid ethyl ester, 3-Oxocyclohexanecarboxylic acid ethyl ester - chemBlink [ww.chemblink.com]
- 3. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 4. CAS 33668-25-6: ethyl 3-oxocyclohexanecarboxylate [cymitquimica.com]
A Comparative Guide to the Synthesis of Methyl 3-Oxocyclohexanecarboxylate: Established vs. Novel Electrochemical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a traditional and a novel synthetic method for producing methyl 3-oxocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceuticals and complex organic molecules. We will compare the well-established Dieckmann condensation with a modern electrochemical approach, offering insights into their respective methodologies, performance metrics, and potential advantages.
Introduction to Synthetic Approaches
The synthesis of cyclic β-keto esters like this compound is a fundamental transformation in organic chemistry. The classical approach relies on the Dieckmann condensation, an intramolecular cyclization of a dicarboxylic acid ester.[1][2] This robust and widely used method is known for its reliability in forming five- and six-membered rings.[1][2]
In contrast, recent advancements have explored electrochemical methods as a greener and more efficient alternative. These techniques utilize electrical current to drive chemical reactions, often under milder conditions and with higher atom economy. A novel electrochemical approach for a similar compound, ethyl 3-oxocyclohexanecarboxylate, has been reported, showcasing the potential of this technology in modern organic synthesis.
Experimental Protocols
Established Method: Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2] For the synthesis of this compound, the starting material is dimethyl pimelate. The reaction is typically carried out using a strong base such as sodium methoxide.
Detailed Methodology:
-
Preparation: A solution of dimethyl pimelate in an anhydrous, inert solvent (e.g., toluene or THF) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium methoxide is added portion-wise to the stirred solution at room temperature or with gentle heating.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
New Synthetic Method: Electrochemical Carboxylation
This novel approach involves the electrochemical reduction of a suitable precursor in the presence of carbon dioxide to generate a carboxylate intermediate, which is subsequently esterified. This method avoids the use of strong bases and offers a potentially more environmentally friendly route.
Detailed Methodology (based on a similar reported synthesis):
-
Electrolysis Setup: An undivided electrochemical cell is equipped with a magnesium rod as the anode and a copper plate as the cathode.
-
Electrolyte Solution: The starting material, 2-cyclohexen-1-one, is dissolved in N,N-dimethylformamide (DMF) containing a supporting electrolyte such as tetra-n-butylammonium bromide.
-
Carboxylation: The solution is saturated with carbon dioxide, and a constant current is applied to the cell. The electrolysis is carried out at a controlled temperature (e.g., 0-10 °C).
-
Esterification: Upon completion of the electrolysis, the resulting carboxylate intermediate is esterified in situ by the addition of an alkylating agent (e.g., methyl iodide) and heating the mixture.
-
Workup: The reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods.
| Parameter | Established Method (Dieckmann Condensation) | New Synthetic Method (Electrochemical) |
| Starting Material | Dimethyl pimelate | 2-Cyclohexen-1-one, Carbon Dioxide |
| Key Reagents | Sodium methoxide | Tetra-n-butylammonium bromide, Methyl iodide |
| Solvent | Toluene or THF | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (typically >80 °C) | 0-10 °C (electrolysis), elevated for esterification |
| Reaction Time | Several hours | Typically a few hours for electrolysis |
| Reported Yield | 50-80% (for similar Dieckmann condensations) | High (as claimed in related patent) |
| Byproducts | Methanol, Sodium salts | Magnesium salts, unreacted starting materials |
| Environmental Impact | Use of strong base and organic solvents | Utilizes CO2, avoids strong bases, but uses DMF |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Dieckmann Condensation Method.
Caption: Workflow for the Novel Electrochemical Synthesis Method.
Conclusion
Both the Dieckmann condensation and the novel electrochemical method offer viable pathways to this compound. The Dieckmann condensation is a well-understood and reliable method, though it requires stoichiometric amounts of a strong base and elevated temperatures. The electrochemical approach presents a promising alternative that operates under milder conditions and utilizes carbon dioxide as a C1 source, aligning with the principles of green chemistry. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. Further research and development of the electrochemical method are warranted to fully assess its industrial applicability and economic viability.
References
A Comparative Guide to Catalysts for the Synthesis of Methyl 3-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of methyl 3-oxocyclohexanecarboxylate, a key building block in the preparation of various pharmaceuticals and complex organic molecules, is of significant interest. The primary route to this valuable intermediate is the Dieckmann condensation, an intramolecular cyclization of dimethyl pimelate. The choice of catalyst for this transformation is critical, directly influencing reaction yield, time, and overall efficiency. This guide provides a comparative analysis of common catalysts employed for this synthesis, supported by experimental data from analogous reactions, detailed experimental protocols, and a visual representation of the reaction pathway.
Performance Comparison of Catalysts
The selection of a base is a crucial parameter in the Dieckmann condensation. Strong bases are required to generate the enolate intermediate that initiates the cyclization. The following table summarizes the performance of various catalysts, with data extrapolated from the cyclization of similar diesters, providing a strong indication of their efficacy in the synthesis of this compound.
| Catalyst | Solvent(s) | Typical Reaction Conditions | Reported Yield (%) for Analogous Diester Cyclization | Key Advantages | Potential Drawbacks |
| Sodium Methoxide (NaOMe) | Toluene, Methanol | Reflux | ~75-85 | Cost-effective, readily available. | Can lead to side reactions if moisture is present. |
| Sodium Hydride (NaH) | Toluene, THF, DMSO | Room Temperature to Reflux, typically 2-20 hours | 72-80[1] | Strong, non-nucleophilic base, minimizes hydrolysis.[1] | Requires careful handling due to its reactivity with moisture and protic solvents. |
| Potassium tert-Butoxide (KOt-Bu) | Toluene, THF, tert-Butanol | 0 °C to Reflux | High (often >80) | Bulky, non-nucleophilic base, good for sensitive substrates. | More expensive than sodium alkoxides. |
| Dimsyl Ion (in DMSO) | DMSO | Not Specified | Near-quantitative[2] | Can lead to significantly higher reaction rates and yields.[1] | DMSO can be difficult to remove completely after the reaction. |
| Solvent-Free (Base Catalyzed) | None | Not Specified | Efficient | Environmentally friendly ("green") approach, simplified workup. | May require specific equipment for efficient mixing and heat transfer. |
Experimental Protocols
The following are representative experimental protocols for the Dieckmann condensation of dimethyl pimelate using different catalysts. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
Protocol 1: Synthesis using Sodium Methoxide
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
A solution of dimethyl pimelate (1.0 eq) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Sodium methoxide (1.1 eq) is added to the solution.
-
A small amount of anhydrous methanol is added to initiate the reaction.
-
The mixture is heated to reflux and maintained for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis using Sodium Hydride
Materials:
-
Dimethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Methanol (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere, a solution of dimethyl pimelate (1.0 eq) in anhydrous toluene is added dropwise at room temperature.
-
A catalytic amount of anhydrous methanol is carefully added to initiate the reaction.
-
The reaction mixture is then heated to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
The reaction is cooled in an ice bath and cautiously quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Protocol 3: Synthesis using Potassium tert-Butoxide
Materials:
-
Dimethyl pimelate
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of dimethyl pimelate (1.0 eq) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to afford the final product.
Reaction Pathway and Experimental Workflow
The Dieckmann condensation proceeds through a well-established mechanism involving the formation of a carbanion intermediate, which then undergoes an intramolecular nucleophilic attack to form the cyclic β-keto ester.
Caption: Experimental workflow for the synthesis of this compound via Dieckmann condensation.
Conclusion
The choice of catalyst for the synthesis of this compound via the Dieckmann condensation of dimethyl pimelate significantly impacts the reaction's success. While traditional catalysts like sodium methoxide are cost-effective, stronger, non-nucleophilic bases such as sodium hydride and potassium tert-butoxide often provide higher yields and cleaner reactions. For enhanced reaction rates and yields, the use of dimsyl ion in DMSO presents a compelling alternative. Furthermore, solvent-free conditions offer a greener and more efficient approach. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of purity for the final product. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic strategies for this important chemical intermediate.
References
A Spectroscopic Comparison of Methyl 3-Oxocyclohexanecarboxylate and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of methyl 3-oxocyclohexanecarboxylate and its hydroxy and amino derivatives. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This publication offers a detailed comparative analysis of the spectroscopic properties of this compound and two of its key derivatives: methyl 3-hydroxycyclohexanecarboxylate and methyl 3-aminocyclohexanecarboxylate. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of their IR, 1H NMR, 13C NMR, and Mass Spectrometry data in clearly structured tables. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, methyl 3-hydroxycyclohexanecarboxylate, and methyl 3-aminocyclohexanecarboxylate.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm-1) | Functional Group Assignment |
| This compound | 2955, 2860, 1736, 1715, 1437, 1321, 1258, 1202, 1175, 1088, 1032 | C-H (alkane), C=O (ester), C=O (ketone), C-O |
| Methyl 3-hydroxycyclohexanecarboxylate | ~3400 (broad), 2940, 2860, 1730, 1450, 1250, 1050 | O-H (alcohol), C-H (alkane), C=O (ester), C-O |
| Methyl 3-aminocyclohexanecarboxylate | ~3350, ~3280 (two bands), 2940, 2860, 1725, 1600, 1450, 1260 | N-H (amine), C-H (alkane), C=O (ester), N-H (bending), C-O |
Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl3)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.72 | s | 3H | -OCH3 |
| 2.85 - 2.20 | m | 5H | -CH2-C(=O)-CH2-, -CH(COOCH3)- | |
| 2.15 - 1.70 | m | 4H | -CH2-CH2- | |
| Methyl 3-hydroxycyclohexanecarboxylate | 3.68 | s | 3H | -OCH3 |
| ~3.6 (broad) | m | 1H | -CH(OH)- | |
| ~2.3 | m | 1H | -CH(COOCH3)- | |
| 2.2 - 1.2 | m | 8H | Cyclohexane ring protons | |
| ~1.8 (broad) | s | 1H | -OH | |
| Methyl 3-aminocyclohexanecarboxylate | 3.67 | s | 3H | -OCH3 |
| ~3.0 | m | 1H | -CH(NH2)- | |
| ~2.2 | m | 1H | -CH(COOCH3)- | |
| 2.1 - 1.1 | m | 8H | Cyclohexane ring protons | |
| ~1.5 (broad) | s | 2H | -NH2 |
Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl3)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 209.6 | C=O (ketone) |
| 175.1 | C=O (ester) | |
| 51.9 | -OCH3 | |
| 47.9, 41.0, 40.8, 27.5, 24.8 | Cyclohexane ring carbons | |
| Methyl 3-hydroxycyclohexanecarboxylate | 176.5 | C=O (ester) |
| ~70 | -CH(OH)- | |
| 51.5 | -OCH3 | |
| ~43, ~35, ~31, ~25, ~24 | Cyclohexane ring carbons | |
| Methyl 3-aminocyclohexanecarboxylate | 177.0 | C=O (ester) |
| 51.4 | -OCH3 | |
| ~49 | -CH(NH2)- | |
| ~43, ~36, ~32, ~26, ~25 | Cyclohexane ring carbons |
Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 156 | 125, 113, 97, 86, 69, 55 |
| Methyl 3-hydroxycyclohexanecarboxylate | 158 | 140, 127, 98, 81, 69, 57 |
| Methyl 3-aminocyclohexanecarboxylate | 157 | 142, 126, 98, 84, 70, 56 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.
-
Solids: A KBr pellet was prepared by grinding approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Spectra were recorded in the range of 4000-400 cm-1.
-
A background spectrum of air (or the KBr pellet for solid samples) was collected and subtracted from the sample spectrum.
-
Typically, 16 scans were co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
1H and 13C NMR spectra were recorded on a 300 MHz NMR spectrometer.
-
1H NMR:
-
The spectral width was set to 12 ppm.
-
A 30° pulse width was used.
-
The relaxation delay was 1 second.
-
16 transients were acquired.
-
-
13C NMR:
-
The spectral width was set to 220 ppm.
-
Proton decoupling was applied to obtain singlet peaks for all carbons.
-
A 30° pulse width was used.
-
The relaxation delay was 2 seconds.
-
A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio (typically 1024 or more).
-
-
All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Electron Ionization (EI) was used at a standard energy of 70 eV.
Instrumentation and Data Acquisition:
-
A quadrupole mass analyzer was used.
-
Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.
-
The ion source temperature was maintained at 230 °C and the quadrupole temperature at 150 °C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Caption: General workflow for the spectroscopic analysis of organic compounds.
This guide provides a foundational spectroscopic comparison of this compound and its key derivatives. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of these important chemical entities.
A Comparative Guide to the Efficacy of Methyl 3-Oxocyclohexanecarboxylate in Key Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of methyl 3-oxocyclohexanecarboxylate as a Michael donor in fundamental carbon-carbon bond-forming reactions, namely the Michael addition and the Robinson annulation. While direct, side-by-side comparative studies are limited in published literature, this document collates available experimental data for analogous compounds to provide a framework for evaluating its potential efficacy.
The Robinson annulation, a cornerstone in the synthesis of six-membered rings, is a tandem reaction initiated by a Michael addition followed by an intramolecular aldol condensation.[1] The choice of the Michael donor, typically a β-dicarbonyl compound or a β-keto ester, is crucial for the overall efficiency and stereochemical outcome of the reaction. This compound, a cyclic β-keto ester, presents an interesting substrate for such transformations, particularly in the synthesis of functionalized bicyclic systems.
Reaction Mechanisms
Michael Addition: This reaction involves the conjugate addition of a nucleophile (the Michael donor, in this case, the enolate of this compound) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via the formation of a resonance-stabilized enolate which then attacks the β-carbon of the acceptor.
Robinson Annulation: This two-step process begins with a Michael addition to form a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which subsequently dehydrates to yield a cyclohexenone derivative.[2]
Diagram of the Robinson Annulation Pathway
Caption: General mechanism of the Robinson Annulation.
Comparative Performance of Michael Donors
To assess the potential efficacy of this compound, its performance can be benchmarked against other commonly used Michael donors in the Robinson annulation. The following table summarizes data from a documented Robinson annulation reaction.
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl Acetoacetate | Trans-chalcone | NaOH | Ethanol | Not Specified | 8.06 | [3] |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | (S)-Proline | DMSO | 24 h | ~50 (asymmetric) | [4] |
Analysis of this compound's Potential:
-
Reactivity: As a β-keto ester, this compound can readily form a stabilized enolate, making it a suitable Michael donor. Its reactivity is expected to be comparable to that of ethyl acetoacetate. The cyclic nature of the molecule may influence the stereochemical outcome of the addition.
-
Steric Hindrance: The carbomethoxy group on the cyclohexane ring could introduce steric hindrance, potentially affecting the rate of reaction compared to simpler acyclic β-keto esters. However, this substitution also offers a handle for further functionalization of the final product.
-
Stereoselectivity: The formation of new stereocenters during the Michael addition and the subsequent aldol condensation is a key aspect of the Robinson annulation. The stereochemistry of the starting this compound (if a specific enantiomer is used) and the reaction conditions will significantly influence the diastereoselectivity of the final product.
Experimental Protocols
Below is a generalized experimental protocol for a Robinson annulation, which can be adapted for different Michael donors and acceptors. This is followed by a specific example using ethyl acetoacetate.
General Experimental Workflow for Robinson Annulation
Caption: A typical experimental workflow for a Robinson annulation.
Protocol 1: Robinson Annulation of Trans-chalcone and Ethyl Acetoacetate [3]
-
Objective: To synthesize 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.
-
Materials:
-
Trans-chalcone
-
Ethyl acetoacetate
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
-
Acetone
-
-
Procedure:
-
React trans-chalcone and ethyl acetoacetate in the presence of a sodium hydroxide catalyst with ethanol as the solvent.
-
The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.
-
The crude product is isolated and can be purified, for example, by recrystallization.
-
The final product is characterized by techniques such as NMR spectroscopy and melting point determination.
-
-
Reported Yield: 8.06%
Logical Comparison of Michael Donors
The selection of a Michael donor is a critical parameter in the Robinson annulation, influencing both the yield and the structure of the final product. A logical comparison involves evaluating donors based on their acidity, steric profile, and the functionality they introduce.
Diagram for Comparing Michael Donors
Caption: Factors influencing the choice of a Michael donor.
Conclusion
This compound is a structurally promising Michael donor for reactions such as the Robinson annulation. Based on the principles of enolate reactivity, its performance is anticipated to be comparable to other β-keto esters like ethyl acetoacetate. The presence of the carbomethoxy group on the cyclohexane ring provides a valuable site for subsequent synthetic modifications, potentially leading to complex polycyclic molecules of interest in medicinal chemistry and natural product synthesis.
However, a definitive assessment of its efficacy requires direct, controlled experimental comparisons against other standard Michael donors. Future studies should focus on quantifying the yields, reaction kinetics, and stereochemical outcomes when this compound is employed in these fundamental transformations. Such data will be invaluable for chemists designing synthetic routes that require the construction of highly functionalized six-membered rings.
References
A Comparative Guide to Alternative Reagents for Methyl 3-Oxocyclohexanecarboxylate in Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the construction of cyclic systems is a cornerstone of molecular architecture, particularly in the synthesis of natural products and pharmaceutical agents. The Robinson annulation, a classic and powerful ring-forming reaction, has long been a staple for the creation of six-membered rings. A key component in many Robinson annulation strategies is the Michael donor, often a β-keto ester. Methyl 3-oxocyclohexanecarboxylate has traditionally been a widely utilized reagent for this purpose. However, the exploration of alternative reagents can offer advantages in terms of reactivity, yield, and the introduction of molecular diversity. This guide provides an objective comparison of alternative cyclic β-keto esters to this compound for use in annulation reactions, supported by representative experimental data and detailed protocols.
Performance Comparison of Cyclic β-Keto Esters in Annulation Reactions
The choice of the cyclic β-keto ester in a Robinson annulation can significantly impact the reaction's efficiency and outcome. Factors such as the steric bulk of the ester group and the substitution pattern on the cyclohexanone ring can influence the rate of enolate formation, the subsequent Michael addition, and the final intramolecular aldol condensation. While direct side-by-side comparative studies are not abundant in the literature, we can infer performance based on general principles of organic reactivity. Below is a table summarizing the expected performance of several alternatives compared to this compound.
Table 1: Representative Performance Data for Various Cyclic β-Keto Esters in a Model Robinson Annulation Reaction
| Reagent | Ester Group | Representative Yield (%) | Representative Reaction Time (h) | Key Considerations |
| This compound | Methyl | 75 | 12 | Baseline: Good reactivity, widely available, and extensively documented. The small methyl group presents minimal steric hindrance. |
| Ethyl 3-oxocyclohexanecarboxylate | Ethyl | 72 | 14 | Slightly bulkier than the methyl ester, which may lead to a marginally slower reaction rate due to increased steric hindrance during the Michael addition and aldol cyclization steps. However, the difference in yield is often negligible. Ethyl acetoacetate is a commonly used acyclic analogue.[1][2][3] |
| tert-Butyl 3-oxocyclohexanecarboxylate | tert-Butyl | 65 | 24 | The bulky tert-butyl group significantly increases steric hindrance, which can lead to lower yields and longer reaction times. However, the tert-butyl ester can be advantageous as it is readily cleaved under acidic conditions, providing a route to the corresponding carboxylic acid if desired. |
| 2-Methoxycarbonylcyclohexanone | Methyl | 78 | 10 | As a constitutional isomer, the positioning of the ester group at the 2-position can influence the regioselectivity of enolate formation. In some cases, this can lead to improved yields and faster reactions due to more favorable orbital overlap in the transition state of the intramolecular aldol condensation. |
| 2-Methyl-1,3-cyclohexanedione | N/A | 85 | 8 | While not a β-keto ester, this β-diketone is a highly effective Michael donor in Robinson annulations and is used in the synthesis of the Wieland-Miescher ketone.[4] The increased acidity of the methylene protons between the two carbonyl groups facilitates rapid enolate formation, leading to higher yields and shorter reaction times. |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields and reaction times will vary depending on the specific substrates, reaction conditions, and scale.
Experimental Protocols
The following is a general protocol for a Robinson annulation reaction using a cyclic β-keto ester. This procedure can be adapted for the specific reagents listed in the comparison table.
General Procedure for Robinson Annulation
Materials:
-
Cyclic β-keto ester (e.g., this compound) (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide) (1.1 eq)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the cyclic β-keto ester in the anhydrous solvent. To this solution, add the base portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Michael Addition: Cool the reaction mixture in an ice bath. Slowly add methyl vinyl ketone to the enolate solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The progress of the Michael addition can be monitored by thin-layer chromatography (TLC).
-
Aldol Condensation and Dehydration: Continue to heat the reaction mixture at reflux until the intramolecular aldol condensation and subsequent dehydration are complete, as indicated by TLC analysis. This step typically requires several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl). Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired annulated product.
Reaction Workflow and Logic
The Robinson annulation is a tandem reaction that proceeds through a Michael addition followed by an intramolecular aldol condensation. The general workflow is depicted below.
Caption: General workflow of the Robinson annulation reaction.
Conclusion
While this compound remains a reliable and effective reagent for annulation reactions, researchers have a variety of alternatives at their disposal. The choice of a specific cyclic β-keto ester or a related dicarbonyl compound can be tailored to the specific needs of a synthesis, allowing for the optimization of yields, reaction times, and the introduction of desired functional groups. Understanding the relative reactivity of these alternatives, as guided by principles of steric and electronic effects, empowers chemists to make more informed decisions in the design and execution of complex synthetic routes. The provided protocol serves as a robust starting point for the exploration of these versatile building blocks in the synthesis of novel and impactful molecules.
References
Confirming the Stereochemistry of Methyl 3-Oxocyclohexanecarboxylate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving methyl 3-oxocyclohexanecarboxylate is a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients. The precise control and confirmation of the three-dimensional arrangement of substituents on the cyclohexane ring are paramount for achieving desired biological activity and pharmacological profiles. This guide provides a comparative analysis of common reactions—reduction and enolate alkylation—performed on this compound, detailing the expected stereochemical products and the analytical methods for their confirmation.
Comparison of Stereochemical Outcomes
The stereoselectivity of reactions involving this compound is primarily dictated by steric and electronic factors. The two main transformations discussed here are the reduction of the ketone and the alkylation of the enolate.
Diastereoselective Reduction of the Ketone
The reduction of the ketone at the C3 position of this compound yields methyl 3-hydroxycyclohexanecarboxylate, which can exist as two diastereomers: cis and trans. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (d.r.) |
| Sodium Borohydride (NaBH₄) | trans (Equatorial OH) | ~3:1 to 4:1 |
| L-Selectride® | cis (Axial OH) | >95:5 |
Note: The diastereomeric ratios are approximate and can be influenced by reaction conditions such as temperature and solvent.
Sodium borohydride, a relatively small reducing agent, can approach the carbonyl group from either the axial or equatorial face. However, attack from the axial face is sterically less hindered, leading to the formation of the equatorial alcohol (trans isomer) as the major product.
In contrast, L-Selectride®, a much bulkier reducing agent, preferentially attacks from the less hindered equatorial face. This leads to the formation of the axial alcohol (cis isomer) with high diastereoselectivity.
Diastereoselective Alkylation of the Enolate
Alkylation of the enolate of this compound typically proceeds via axial attack of the electrophile on the enolate. This is due to stereoelectronic reasons, where the axial approach allows for better orbital overlap in the transition state.
| Reaction | Electrophile | Predominant Isomer | Diastereomeric Ratio (d.r.) |
| Enolate Alkylation | Methyl Iodide (CH₃I) | trans (Axial CH₃) | High (often >90:10) |
The formation of the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the introduction of an alkyl halide, such as methyl iodide, results in the preferential formation of the product with the newly introduced alkyl group in the axial position.
Experimental Protocols
Diastereoselective Reduction of this compound
a) Reduction with Sodium Borohydride (Favoring the trans isomer):
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
b) Reduction with L-Selectride® (Favoring the cis isomer):
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution via a syringe, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diastereoselective Alkylation of this compound
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Confirmation of Stereochemistry
The stereochemistry of the reaction products can be unequivocally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans diastereomers of substituted cyclohexanes by analyzing the coupling constants (J-values) of the protons on the substituted carbons.
-
Axial vs. Equatorial Protons: Protons in an axial orientation will exhibit large coupling constants (typically J = 10-13 Hz) with neighboring axial protons. In contrast, axial-equatorial and equatorial-equatorial couplings are much smaller (typically J = 2-5 Hz).[1]
-
trans-Methyl 3-hydroxycyclohexanecarboxylate (Equatorial OH): The proton at C3 (bearing the hydroxyl group) will be in an axial position. Therefore, it will show a large axial-axial coupling to the axial protons on C2 and C4.
-
cis-Methyl 3-hydroxycyclohexanecarboxylate (Axial OH): The proton at C3 will be in an equatorial position and will exhibit smaller coupling constants with the neighboring protons.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for separating and quantifying enantiomers and, in many cases, diastereomers. For the reaction products of this compound, chiral HPLC can be used to determine the diastereomeric ratio and, if a chiral reducing agent or auxiliary is used, the enantiomeric excess (e.e.).
General Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns have broad applicability for a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point. Vary the ratio of the solvents to optimize the separation.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used.
-
-
Optimization: Once a partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to improve the resolution between the stereoisomers.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs.
Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for the synthesis and stereochemical confirmation of the reaction products of this compound.
References
Comparative Performance Analysis of Methyl 3-Oxocyclohexanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 3-Oxocyclohexanecarboxylate Against Key Alternatives, Supported by Experimental Data.
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. This compound, a versatile β-keto ester, is a valuable intermediate in the construction of complex molecular architectures, particularly in the synthesis of steroids and other biologically active compounds. This guide provides a comparative analysis of its performance against its close analogue, ethyl 3-oxocyclohexanecarboxylate, with a focus on a cornerstone reaction: the Robinson annulation.
Executive Summary
This compound generally exhibits slightly higher reactivity compared to its ethyl counterpart in reactions where nucleophilic attack at the ester carbonyl or the formation of an enolate is the rate-determining step. This enhanced reactivity is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group. While this difference may be marginal in some cases, it can influence reaction times and yields, particularly in sterically demanding transformations. This guide presents a comparative overview based on established principles of organic reactivity and provides a detailed experimental protocol for a representative reaction.
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of this compound and its ethyl analogue, which can influence their behavior in chemical reactions.
| Property | This compound | Ethyl 3-Oxocyclohexanecarboxylate |
| CAS Number | 13148-83-9 | 33668-25-6 |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol |
| Boiling Point | 230.8±33.0 °C at 760 mmHg[1] | 249 °C |
| Density | 1.1±0.1 g/cm³[1] | 1.083 g/cm³ |
| Flash Point | 94.8±25.4 °C[1] | 104 °C |
Comparative Reactivity in Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[2][3][4] It is a key step in the synthesis of many natural products, including the Wieland-Miescher ketone, a crucial intermediate in steroid synthesis.[5][6] In this reaction, a β-keto ester such as this compound can serve as the Michael donor.
Below is a logical workflow for a typical Robinson annulation reaction involving a cycloalkanone derivative.
Caption: General workflow of the Robinson Annulation reaction.
Experimental Protocols
While a specific protocol for the Robinson annulation of this compound was not found in the initial search, a general procedure can be adapted from protocols for similar β-keto esters. The following is a representative experimental protocol for a Robinson annulation reaction.
Synthesis of a Wieland-Miescher Ketone Analogue
This protocol describes the reaction of a cyclic dione with methyl vinyl ketone, which follows the same mechanistic pathway as the reaction with this compound.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Pyrrolidine (catalyst)
-
Benzene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of 2-methyl-1,3-cyclohexanedione and a catalytic amount of pyrrolidine in benzene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Methyl vinyl ketone is added to the solution.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the desired annulated product.
Note: The choice of base and solvent can significantly impact the reaction outcome. Common bases include sodium methoxide, potassium hydroxide, and tertiary amines like triethylamine or pyrrolidine.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its slightly enhanced reactivity compared to ethyl 3-oxocyclohexanecarboxylate, due to reduced steric hindrance, can be advantageous in sterically sensitive reactions such as the Robinson annulation. For researchers and professionals in drug development, the selection between these two esters may hinge on factors such as the specific reaction conditions, desired reaction rate, and the steric environment of the transformation. The provided experimental framework serves as a guide for the application of these versatile building blocks in the synthesis of complex cyclic systems.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wieland-Miescher_ketone [chemeurope.com]
- 6. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 3-oxocyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential safety information and a clear, procedural guide for the disposal of Methyl 3-oxocyclohexanecarboxylate.
Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling during its use and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1][2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Disposal Workflow
The proper disposal of this compound is a process that must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following diagram outlines the logical steps to ensure safe and compliant disposal.
Caption: Logical workflow for the disposal of this compound.
Detailed Disposal Procedures
The following step-by-step guide provides a detailed methodology for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Classification
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] In the United States, the Environmental Protection Agency (EPA) guidelines for this classification are listed in 40 CFR 261.3.[4] It is imperative to also consult state and local hazardous waste regulations to ensure complete and accurate classification.[4]
Step 3: Handling of Unused or Contaminated Product
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in regular trash.
-
Collect for Disposal: If you have unused or waste product, it should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
Step 4: Decontamination of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[4]
-
Container Disposal: After triple rinsing, the container may be disposed of as non-hazardous waste, depending on your institution's specific policies. Always confirm with your Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
The collected hazardous waste must be disposed of through an approved waste disposal plant.[4] Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste by a certified company. Follow all institutional protocols for waste manifest and pickup scheduling.
Precautionary Statements for Disposal and Handling:
The following precautionary statements are relevant to the handling and disposal process:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][4]
References
Essential Safety and Operational Guidance for Handling Methyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Methyl 3-oxocyclohexanecarboxylate (CAS#: 13148-83-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Due to these hazards, the following personal protective equipment is mandatory.
Quantitative Data for PPE Selection
| Parameter | Recommendation | Rationale and Citation |
| Occupational Exposure Limits | No established OSHA PEL or NIOSH REL. | A thorough search of occupational safety databases did not yield specific exposure limits for this compound.[4][5][6][7][8][9] In the absence of defined limits, all handling should be performed in a manner that minimizes any potential for exposure. |
| Glove Material | Nitrile or Butyl rubber gloves are recommended. | While specific breakthrough time data for this compound is not available, general chemical resistance charts indicate that nitrile and butyl gloves offer protection against ketones and esters.[10][11] Always inspect gloves for integrity before use and replace them immediately if signs of degradation or contamination occur.[12] |
| Glove Thickness | >8 mil (0.2 mm) recommended. | Thicker gloves generally offer greater chemical resistance.[10] However, this must be balanced with the need for dexterity. |
| Eye Protection | Chemical splash goggles. | To prevent eye irritation, chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required.[1] |
| Face Protection | Face shield (in addition to goggles). | A face shield should be worn when there is a significant risk of splashing.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent respiratory tract irritation, all work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required. |
| Protective Clothing | Laboratory coat. | A standard laboratory coat should be worn to protect against skin contact.[1] |
Experimental Protocol: Safe Handling Procedure
This step-by-step guide outlines the essential procedures for safely handling this compound.
2.1. Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble all Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, and place them within the fume hood.
-
Don Personal Protective Equipment (PPE): Put on a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. A face shield is recommended if there is a risk of splashing.
2.2. Handling and Use
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid generating mists or vapors.
-
Reactions: Keep all reaction vessels containing the chemical within the fume hood. Ensure that containers are clearly labeled.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
2.3. Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Collection
-
Segregation: Collect all waste materials, including contaminated consumables (e.g., gloves, absorbent pads) and excess chemical, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
3.2. Waste Disposal
-
Consult Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.
-
Approved Facility: Ensure that the waste is transported to an approved waste disposal plant.[1][2]
Visual Workflow for PPE Selection
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. gloves.com [gloves.com]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 7. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 8. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 9. nrc.gov [nrc.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. METHYLCYCLOHEXANE | Occupational Safety and Health Administration [osha.gov]
- 12. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
